molecular formula C9H8N2O2 B153464 5-methoxyquinazolin-4(3H)-one CAS No. 135106-52-4

5-methoxyquinazolin-4(3H)-one

Cat. No.: B153464
CAS No.: 135106-52-4
M. Wt: 176.17 g/mol
InChI Key: SJIQXQRHUFZWTH-UHFFFAOYSA-N
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Description

5-Methoxyquinazolin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. It belongs to the quinazolinone class of heterocyclic compounds, which are recognized as privileged structures in drug discovery for their ability to interact with multiple biological targets . While specific data on this exact derivative may be emerging, numerous substituted quinazolin-4(3H)-one analogues have demonstrated potent biological activities through various mechanisms. Research on closely related molecules has shown that quinazolinone derivatives can function as multi-target tyrosine kinase inhibitors, effectively blocking signaling pathways in cancer cells by inhibiting enzymes such as EGFR, HER2, and VEGFR2 . Furthermore, advanced studies have led to the development of quinazolinone-based compounds designed as dual-target inhibitors, co-targeting critical proteins like PARP1 and BRD4. This innovative strategy is based on the concept of synthetic lethality and has shown promising antitumor efficacy even in BRCA1/2 wild-type breast cancer models, expanding the potential therapeutic applications of this chemical class . The structural versatility of the this compound core makes it a valuable intermediate for the design and synthesis of novel potential therapeutic agents, particularly in the ongoing search for effective and targeted anticancer drugs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIQXQRHUFZWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135106-52-4
Record name 5-methoxyquinazolin-4-ol
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Foundational & Exploratory

Synthesis and Characterization of 5-Methoxyquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, yet important analog, 5-methoxyquinazolin-4(3H)-one, providing a detailed overview of its synthesis and structural characterization. The strategic placement of the methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological interactions, making it a target of interest in drug discovery programs.

Synthesis of this compound

The synthesis of this compound typically proceeds through a cyclization reaction of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-methoxybenzoic acid with formamide. This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Niementowski Reaction

A plausible synthetic route for this compound is the Niementowski reaction, a classic method for the preparation of 4(3H)-quinazolinones.

Materials:

  • 2-amino-6-methoxybenzoic acid

  • Formamide

  • Reaction vessel with a reflux condenser

  • Heating mantle

  • Crystallization dishes

  • Filtration apparatus

Procedure:

  • A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and an excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to a temperature of 120-130 °C for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, during which the product may begin to crystallize.

  • The cooled reaction mixture is poured into water to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water to remove any residual formamide, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White to off-white solid
Melting Point Data not available in search results
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related quinazolinone structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HH-2
~7.70t, J = 8.0 Hz1HH-7
~7.30d, J = 8.0 Hz1HH-8
~7.10d, J = 8.0 Hz1HH-6
~3.90s3H-OCH₃
~12.1br s1HN-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~165.0C-4 (C=O)
~155.0C-5
~149.0C-8a
~145.0C-2
~135.0C-7
~118.0C-4a
~115.0C-6
~110.0C-8
~56.0-OCH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000BroadN-H stretching
~3050MediumAromatic C-H stretching
~1680StrongC=O stretching (amide)
~1610, 1580Medium-StrongC=C and C=N stretching
~1250StrongC-O stretching (aryl ether)
~1100MediumC-O stretching

Mass Spectrometry (MS)

m/zInterpretation
176[M]⁺ (Molecular ion)
148[M - CO]⁺
133[M - CO - CH₃]⁺

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

Synthesis_Workflow Reactants 2-Amino-6-methoxybenzoic Acid + Formamide Reaction Niementowski Reaction (Heat, 120-130 °C) Reactants->Reaction Workup Precipitation in Water & Filtration Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow Synthesis Synthesized Product Physical Physical Characterization (Melting Point, Appearance) Synthesis->Physical Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy Structure Structural Confirmation of This compound Physical->Structure NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Structure IR->Structure MS->Structure

Caption: Logical workflow for the characterization of this compound.

An In-depth Technical Guide on 5-methoxyquinazolin-4(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is of significant interest in medicinal chemistry due to its broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a methoxy group at the 5-position of the quinazolinone core is expected to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential biological significance of this compound, drawing upon data from related methoxy-substituted quinazolinone analogs where specific information for the 5-methoxy isomer is not available.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a methoxy group substituted at the 5-position and a ketone group at the 4-position.

Table 1: Chemical Identifiers and Properties of Methoxy-Substituted Quinazolin-4(3H)-one Analogs

Property7-methoxyquinazolin-4(3H)-one6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one7-methoxy-6-nitroquinazolin-4(3H)-one
Molecular Formula C₉H₈N₂O₂[1]C₉H₈N₂O₃[2]C₉H₇N₃O₄[3]
Molecular Weight 176.17 g/mol [1]192.17 g/mol [2]221.17 g/mol [3]
CAS Number 16064-24-7[1]179688-52-9[2]1012057-47-4[3]
Canonical SMILES COC1=CC2=C(C=C1)N=CNC2=OCOC1=C(C=C2C(=C1)N=CNC2=O)O[2]COC1=CC2=C(C=C1N(=O)=O)N=CNC2=O
InChI InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(4-7)11-5-10-9(6)12/h2-5H,1H3,(H,10,11,12)InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)[2]InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13)[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the specific this compound isomer are not explicitly available in the provided search results. However, general synthetic methods for quinazolin-4(3H)-ones are well-established.

General Synthesis of Quinazolin-4(3H)-ones

A common and straightforward method for the synthesis of quinazolin-4(3H)-one derivatives involves the cyclocondensation of an appropriately substituted anthranilic acid or its corresponding amide with a suitable one-carbon source.

Protocol: Synthesis of Quinazolin-4(3H)-one Derivatives from Anthranilamide

This protocol describes a general procedure that can be adapted for the synthesis of this compound, starting from 2-amino-6-methoxybenzamide.

Materials:

  • 2-amino-6-methoxybenzamide

  • Triethyl orthoformate

  • Acetic acid

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methoxybenzamide (1 equivalent) in absolute ethanol.

  • Add triethyl orthoformate (1.5 equivalents) and acetic acid (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the N-H proton (a broad singlet at lower field). The coupling patterns of the aromatic protons will be crucial for confirming the 5-methoxy substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 160-170 ppm), the carbons of the quinazoline core, and the methoxy carbon (around 55-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching vibration (around 1650-1690 cm⁻¹), and C-O stretching of the methoxy group.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound (C₉H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 176.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not documented, the quinazolin-4(3H)-one scaffold is a well-known pharmacophore with a wide range of biological activities.[4][5][6] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[4][5]

Many quinazolinone-based compounds exert their anticancer effects by inhibiting key signaling molecules such as receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and HER2, or other kinases like CDK2.[3][4] Inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

Below is a generalized diagram illustrating the potential mechanism of action for a quinazolin-4(3H)-one derivative as a tyrosine kinase inhibitor.

Quinazolinone_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP Proliferation Cell Proliferation RTK->Proliferation Activates Survival Cell Survival RTK->Survival Activates Angiogenesis Angiogenesis RTK->Angiogenesis Activates Ligand Growth Factor Ligand->RTK Binds Quinazolinone This compound Quinazolinone->RTK Inhibits (ATP competitive) ADP ADP ATP->ADP Phosphorylation

Caption: Potential mechanism of action for this compound as a receptor tyrosine kinase inhibitor.

Conclusion

This compound represents an intriguing yet understudied member of the quinazolinone family. While direct experimental data is currently lacking in the public domain, its chemical properties and biological activities can be inferred from the extensive research on related analogs. The synthetic accessibility of the quinazolinone scaffold and its proven track record in drug discovery make this compound a compelling target for future research, particularly in the exploration of novel therapeutic agents. Further investigation is warranted to synthesize and characterize this compound and to evaluate its potential pharmacological profile.

References

The Biological Activity of 5-Methoxyquinazolin-4(3H)-one: A Technical Overview and Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the biological potential of a specific derivative, 5-methoxyquinazolin-4(3H)-one. While direct experimental data on this particular isomer is limited in publicly accessible literature, this document provides a comprehensive overview based on the known activities of closely related methoxy-substituted quinazolin-4(3H)-one analogs. This guide covers potential anticancer and antimicrobial activities, details relevant experimental protocols for synthesis and biological evaluation, and outlines key signaling pathways that are often modulated by this class of compounds. The information presented herein serves as a foundational resource for researchers initiating studies on this compound and its derivatives.

Introduction to the Quinazolin-4(3H)-one Scaffold

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties. The core structure, consisting of a pyrimidine ring fused to a benzene ring, is a versatile template for the development of novel therapeutic agents. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinazolinone ring system.

Synthesis of this compound

The synthesis of this compound can be achieved through established synthetic routes for quinazolinone compounds, most notably the Niementowski quinazoline synthesis. This method involves the condensation of an appropriately substituted anthranilic acid with a source of a single carbon atom, typically formamide or orthoformates. The key starting material for the synthesis of the target compound is 2-amino-6-methoxybenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-amino-6-methoxybenzoic acid is depicted in the workflow below. This pathway is based on the well-established Niementowski reaction.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Product 2_amino_6_methoxybenzoic_acid 2-Amino-6-methoxybenzoic Acid Niementowski_Reaction Niementowski Quinazoline Synthesis (Cyclocondensation) 2_amino_6_methoxybenzoic_acid->Niementowski_Reaction Formamide Formamide (HCONH2) Heat (e.g., 120-180 °C) Formamide->Niementowski_Reaction 5_methoxyquinazolin_4_3H_one This compound Niementowski_Reaction->5_methoxyquinazolin_4_3H_one

Caption: Proposed synthesis of this compound.

Potential Biological Activities

Based on the structure-activity relationships of other methoxy-substituted quinazolin-4(3H)-one isomers, this compound is predicted to exhibit a range of biological activities. The methoxy group, being an electron-donating group, can influence the electronic properties of the quinazolinone ring and its interaction with biological targets.

Anticancer Activity

Numerous quinazolin-4(3H)-one derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization. The position of the methoxy group on the benzene ring can significantly impact cytotoxicity. For instance, studies on other methoxy-substituted quinazolinones have shown that the substitution pattern influences their potency against various cancer cell lines.

Table 1: Cytotoxic Activity of Methoxy-Substituted Quinazolin-4(3H)-one Analogs (Illustrative Data)

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(2-Methoxystyryl)quinazolin-4(3H)-oneHT29 (Colon)< 1[1]
2-(3-Methoxystyryl)quinazolin-4(3H)-oneA2780 (Ovarian)< 1[1]
6,7-Dimethoxy-3-aryl-quinazolin-4(3H)-oneVariousVaries[2]
7-Methoxy-substituted derivativesVariousVariesGeneral Literature

Note: This table presents illustrative data from related compounds to provide a comparative context for the potential activity of this compound. Direct experimental data for the 5-methoxy isomer is not currently available in the cited literature.

Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of new antimicrobial agents. The presence of a methoxy group can enhance the antibacterial and antifungal properties of these compounds. Electron-donating groups like methoxy on the quinazolinone core have been shown to contribute to better antibacterial activity in some series of derivatives.

Table 2: Antimicrobial Activity of Methoxy-Substituted Quinazolin-4(3H)-one Analogs (Illustrative Data)

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-onesE. coli, S. aureusVaries[2]
Methoxy-substituted derivativesVarious bacteriaVariesGeneral Literature
Methoxy-substituted derivativesVarious fungiVariesGeneral Literature

Note: This table presents illustrative data from related compounds. The specific antimicrobial spectrum and potency of this compound would need to be determined experimentally.

Experimental Protocols

To facilitate research into the biological activity of this compound, this section provides detailed methodologies for its synthesis and for key in vitro biological assays.

Synthesis Protocol: Niementowski Quinazoline Synthesis

This protocol describes a general procedure for the synthesis of this compound from 2-amino-6-methoxybenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methoxybenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture to 120-180 °C and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.

  • Isolation: The crude product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

In Vitro Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

Quinazolin-4(3H)-one derivatives are known to interact with various biological targets to exert their therapeutic effects. The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel quinazolinone derivative like this compound.

G cluster_start Initial Screening cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis cluster_conclusion Conclusion Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT, SRB) Kinase_Inhibition Kinase Inhibition Assays (e.g., EGFR, VEGFR) Cytotoxicity_Assay->Kinase_Inhibition Tubulin_Polymerization Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Polymerization Western_Blot Western Blot Analysis (e.g., for p-EGFR, Akt, ERK) Kinase_Inhibition->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Western_Blot->Mechanism_Elucidation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Cycle_Analysis->Apoptosis_Assay Apoptosis_Assay->Mechanism_Elucidation

Caption: Workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence and position of the methoxy group are known to significantly influence the pharmacological profile of the quinazolin-4(3H)-one scaffold.

Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo evaluation of their anticancer and antimicrobial activities. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development. This technical guide provides the necessary foundational information and experimental frameworks to initiate and advance such research endeavors.

References

An In-depth Technical Guide on the Mechanism of Action of Quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the broader quinazolin-4(3H)-one scaffold and its derivatives, with a particular emphasis on methoxy-substituted analogues as representative examples. As of this writing, specific and detailed mechanistic data for 5-methoxyquinazolin-4(3H)-one is not extensively available in the public domain. The information presented herein is a consolidated overview of the well-established mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals.

Executive Summary

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. A significant body of research has highlighted its potential as a potent anticancer agent, primarily through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the mechanism of action of quinazolin-4(3H)-one derivatives, with a focus on methoxy-substituted analogues. It includes quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Core Mechanism of Action: Tyrosine Kinase Inhibition

The predominant mechanism of action for the anticancer effects of many quinazolin-4(3H)-one derivatives is the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature in many cancers. By binding to the ATP-binding site of these kinases, quinazolin-4(3H)-one derivatives can block the downstream signaling pathways that promote tumor growth and survival.

Key kinase targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, leading to uncontrolled cell proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Human Epidermal Growth Factor Receptor 2 (HER2): An important biomarker and therapeutic target in breast and other cancers.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.

The mode of inhibition can vary depending on the specific derivative and the target kinase, with compounds acting as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors.[1][2]

Quantitative Biological Data

The following tables summarize the in vitro efficacy of various methoxy-substituted quinazolin-4(3H)-one derivatives against different cancer cell lines and protein kinases.

Table 1: Cytotoxicity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
3i 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxyMCF-7Not Reported[3]
3i 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxyA2780Not Reported[3]
WHI-P154 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyU373Micromolar range[4]
WHI-P154 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyU87Micromolar range[4]
Compound 27 6,7-dimethoxy-4-anilinoHep-G2Low micromolar[5]
Compound 27 6,7-dimethoxy-4-anilinoMCF-7Low micromolar[5]
Compound 18B 4,7-disubstituted 8-methoxyHCT1165.64 ± 0.68[6]
Compound 18B 4,7-disubstituted 8-methoxyHepG223.18 ± 0.45[6]

Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives

Compound IDSubstitution PatternTarget KinaseIC50 (µM)Reference
3i 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxyCDK20.177 ± 0.032[3]
3i 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxyHER20.079 ± 0.015[3]
3i 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxyEGFR0.181 ± 0.011[3]
Compound 27 6,7-dimethoxy-4-anilinoVEGFR-20.016 ± 0.002[5]
Compound 12 Quinazoline sulfonamideEGFRT790M0.0728[5]
Compound 12 Quinazoline sulfonamideVEGFR-20.0523[5]

Key Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by quinazolin-4(3H)-one derivatives.

EGFR_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR_Signaling_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->VEGFR2 Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Ca2->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Experimental_Workflow Start Start: Novel Quinazolin-4(3H)-one Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Active Active? Cytotoxicity->Active KinaseAssay In Vitro Kinase Inhibition Assays Active->KinaseAssay Yes Inactive Inactive/ Re-design Active->Inactive No TargetID Identify Target Kinase(s) KinaseAssay->TargetID CellBasedAssays Cell-Based Mechanistic Assays TargetID->CellBasedAssays WesternBlot Western Blotting (Phosphorylation Status) CellBasedAssays->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) CellBasedAssays->CellCycle Conclusion Elucidate Mechanism of Action WesternBlot->Conclusion CellCycle->Conclusion

References

In Vitro Profile of 5-Methoxyquinazolin-4(3H)-one and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on the 5-methoxyquinazolin-4(3H)-one scaffold and its derivatives. The quinazolin-4(3H)-one core is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This document collates available quantitative data, details common experimental methodologies, and visualizes key cellular pathways and workflows to serve as a valuable resource for researchers in oncology and drug discovery. While specific data for the parent this compound is limited in publicly accessible literature, this guide leverages data from structurally related analogs to illustrate the therapeutic potential of this chemical class.

Quantitative Biological Activity

The antiproliferative and enzyme inhibitory activities of various quinazolin-4(3H)-one derivatives have been extensively evaluated across numerous studies. The following tables summarize the cytotoxic effects against various cancer cell lines and inhibitory concentrations against key oncological enzyme targets. It is important to note that the substitutions on the quinazolinone core significantly influence the biological activity.

Table 1: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives
Compound/Derivative ClassCell LineAssay TypeIC50 (µM)Reference
2,3-disubstituted quinazolin-4(3H)-onesMCF-7 (Breast)MTT0.20 - 15.72[1][2]
A2780 (Ovarian)MTT0.14 - 16.43[1][2]
Polyphenolic derivativesA549 (Lung)Not SpecifiedVaries[3]
LNCaP (Prostate)Not SpecifiedVaries[3]
Dithiocarbamate derivativesHT29 (Colon)Not Specified5.53
2-styrylquinazolin-4(3H)-onesVariousNot SpecifiedSub-µM[4]
Table 2: In Vitro Enzyme Inhibition by Quinazolin-4(3H)-one Derivatives
Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
2,3-disubstituted quinazolin-4(3H)-onesCDK20.173 - 0.177[1]
HER20.079 - 0.138[1]
EGFR0.097 - 0.181[1]
VEGFR20.247 - 0.294[1]
Dithiocarbamate derivativesTubulin PolymerizationNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published findings. The following sections provide comprehensive protocols for common in vitro assays used to evaluate the biological activity of quinazolin-4(3H)-one derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A2780, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells for each sample.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 3 mL of PBS. Repeat this washing step.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant. Wash the pellet twice with 3 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.

  • PI Staining: Add 400 µL of PI staining solution to the cells and mix well. Incubate at room temperature for 5-10 minutes, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The PI fluorescence should be measured on a linear scale to resolve the different cell cycle phases.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts for generating such diagrams.

General Experimental Workflow for In Vitro Evaluation

This diagram outlines the typical workflow for assessing the anticancer potential of a novel compound.

G General Workflow for In Vitro Anticancer Evaluation cluster_synthesis Compound Preparation cluster_cytotoxicity Primary Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivative cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle If active apoptosis Apoptosis Assay ic50->apoptosis If active enzyme_inhibition Enzyme Inhibition Assay ic50->enzyme_inhibition If active

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Hypothesized Signaling Pathway Inhibition

Many quinazolin-4(3H)-one derivatives are known to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer. This diagram illustrates a simplified, hypothetical pathway that could be targeted.

G Hypothesized RTK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

References

An In-depth Technical Guide to 5-Methoxyquinazolin-4(3H)-one Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural products.[1] Among the various substituted quinazolinones, 5-methoxyquinazolin-4(3H)-one derivatives are emerging as a promising class of compounds with diverse pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic targets of this compound analogs, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Quinazolinone Core

The synthesis of the quinazolin-4(3H)-one core can be achieved through a variety of methods, offering flexibility in precursor selection and reaction conditions. Common strategies include:

  • Condensation and Cyclization: A widely employed method involves the acylation of an appropriate anthranilic acid derivative, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate. Subsequent reaction with an amine leads to the desired 4(3H)-quinazolinone.[2]

  • Oxidative Cyclization: This approach can be used to synthesize fused quinazolinones from N-pyridylindoles with moderate to high yields.[3]

  • One-Pot Synthesis: One-pot oxidative cyclization of o-aminobenzamides can be catalyzed by transition metal complexes, such as iridium catalysts, under hydrogen transfer conditions.[3]

  • Microwave and Ultrasound-Assisted Synthesis: These techniques offer advantages such as improved yields, reduced reaction times, and often eliminate the need for organic solvents.[3] For instance, 4(3H)-quinazolinones can be synthesized from an anthranilic acid, a primary aromatic amine, and a carboxylic acid in an ionic liquid under ultrasound irradiation.[3]

Biological Activities and Therapeutic Targets

Quinazolin-4(3H)-one derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[4][5][6] Key therapeutic areas where these compounds have shown promise include oncology, neurology, and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazolin-4(3H)-one derivatives.[1][7][8] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Tyrosine Kinase Inhibition: Many quinazolinone-based molecules, such as gefitinib, erlotinib, and lapatinib, are potent inhibitors of various tyrosine kinases.[9] The 4(3H)-quinazolinone scaffold can effectively target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] Inhibition of these pathways can lead to the induction of apoptosis and suppression of tumor growth.[10]

dot

EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->EGFR Inhibition

Simplified EGFR Signaling Pathway Inhibition

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative quinazolin-4(3H)-one derivatives against various cancer cell lines and protein kinases.

Table 1: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives [9][11][12][13]

Compound/DrugCancer Cell LineIC50 (µM)
Quinazolinone Derivative 2jMCF-7 (Breast)3.79 ± 0.96
Quinazolinone Derivative 3jMCF-7 (Breast)0.20 ± 0.02
Lapatinib (Control)MCF-7 (Breast)5.9 ± 0.74
Quinazolinone Derivative 3aA2780 (Ovarian)3.00 ± 1.20
Quinazolinone Derivative 3gA2780 (Ovarian)0.14 ± 0.03
Lapatinib (Control)A2780 (Ovarian)12.11 ± 1.03
Quinazolinone Derivative 32A549 (Lung)0.02 ± 0.091
Etoposide (Control)A549 (Lung)3.34

Table 2: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives [9][12][13]

CompoundTarget KinaseIC50 (µM)
Quinazolinone Derivative 2iCDK20.173 ± 0.012
Quinazolinone Derivative 3iCDK20.177 ± 0.032
Imatinib (Control)CDK20.131 ± 0.015
Quinazolinone Derivative 2hEGFR0.102 ± 0.014
Quinazolinone Derivative 2iEGFR0.097 ± 0.019
Erlotinib (Control)EGFR0.056 ± 0.012
Anticonvulsant Activity

Derivatives of quinazolin-4(3H)-one have demonstrated significant potential as anticonvulsant agents.[1] Studies have shown that certain substituted quinazolinones exhibit potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[1]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[11] Quinazolin-4(3H)-one derivatives have shown promising activity against a range of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics.[2][11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common synthetic route involves the reaction of an N-acylanthranilic acid with an appropriate amine.

dot

Synthesis_Workflow Start Start: Anthranilic Acid + Acyl Chloride Acylation Acylation Start->Acylation Benzoxazinone Benzoxazinone Intermediate Acylation->Benzoxazinone Reaction Reaction with Primary Amine Benzoxazinone->Reaction Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Reaction->Quinazolinone Purification Purification (e.g., Chromatography) Quinazolinone->Purification End Final Product Purification->End

General Synthetic Workflow for Quinazolinones

Detailed Protocol:

  • Acylation of Anthranilic Acid: Anthranilic acid is reacted with an acyl chloride in a suitable solvent.[2]

  • Formation of Benzoxazinone: The resulting N-acylanthranilic acid is cyclized, typically using acetic anhydride, to yield the corresponding 1,3-benzoxazin-4-one.[2]

  • Reaction with Amine: The benzoxazinone intermediate is then reacted with a primary amine in a solvent such as toluene and refluxed for several hours.[2]

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, commonly by column chromatography on silica gel.[2]

In Vitro Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Tyrosine Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) are commonly used to assess the inhibitory activity of compounds against specific tyrosine kinases.

Protocol:

  • Coating: 96-well plates are coated with a substrate for the specific kinase.

  • Kinase Reaction: The kinase, ATP, and various concentrations of the test compound are added to the wells and incubated to allow the phosphorylation reaction to occur.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A substrate for HRP (e.g., TMB) is added to produce a colorimetric signal.

  • Absorbance Measurement: The absorbance is read at a specific wavelength, and the IC50 values are determined.

Conclusion

This compound derivatives and their analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and broad range of biological activities, particularly in oncology, make them a focal point for ongoing and future drug discovery efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this important class of heterocyclic compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these molecules into clinical realities.

References

Spectroscopic Profile of 5-Methoxyquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methoxyquinazolin-4(3H)-one, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete public dataset for this compound, this report presents the spectroscopic data for a closely related derivative, 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one , as a representative example. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of quinazolinone-based therapeutic agents.

Spectroscopic Data

The structural elucidation of quinazolinone derivatives relies on the collective interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. The data presented below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.06s1H-OH
7.42q, J = 2.7 Hz1HAr-H
7.37–7.19m5HAr-H (benzyl)
7.11td, J = 5.6, 2.7 Hz3HAr-H
6.81d, J = 2.8 Hz2HAr-H
6.73d, J = 7.6 Hz1HAr-H
5.13s2H-CH₂- (benzyl)
3.99s2H-CH₂-
3.97s3H-OCH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
161.7C=O
158.5C-O (Ar)
158.4C-O (Ar)
154.4C=N
139.6C (Ar)
136.1C (Ar)
136.0C (Ar)
130.9CH (Ar)
129.8CH (Ar)
129.2CH (Ar)
128.0CH (Ar)
126.6CH (Ar)
126.4CH (Ar)
124.1CH (Ar)
120.8C (Ar)
119.7CH (Ar)
115.4CH (Ar)
113.6CH (Ar)
108.1CH (Ar)
55.8-OCH₃
46.4-CH₂- (benzyl)
41.2-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]

Wavenumber (cm⁻¹)Assignment
3005C-H stretch (aromatic)
1670C=O stretch (amide)
1593C=C stretch (aromatic)
1495C=C stretch (aromatic)
1456C-H bend (aliphatic)
1362C-N stretch
1275C-O stretch (aryl ether)
1155C-O stretch
1028C-O stretch
750C-H bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]

m/zAssignment
373.1547[M + H]⁺

Experimental Protocols

Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of quinazolinone derivatives.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the quinazolinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Data Processing:

  • Process the raw data by applying a Fourier transform.

  • Phase the spectrum and apply a baseline correction.

  • Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the quinazolinone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition:

  • Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized quinazolinone compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Quinazolinone purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combined Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for Spectroscopic Analysis.

References

The Structure-Activity Relationship of 5-Methoxy Substituted Quinazolinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinones are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Among the various substitutions, the introduction of a methoxy group at the 5-position of the quinazolinone ring system has been explored for its potential to modulate biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-methoxy substituted quinazolinones, with a focus on their anticancer and antimicrobial effects. This document details synthetic methodologies, summarizes quantitative biological data, and outlines key experimental protocols. Furthermore, it visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Introduction

The quinazolinone scaffold, a fusion of a benzene ring and a pyrimidinone ring, is a privileged structure in medicinal chemistry. The continuous interest in this scaffold stems from its presence in various approved drugs and numerous potent clinical candidates. The biological activity of quinazolinone derivatives can be finely tuned by introducing different substituents at various positions of the bicyclic ring system. The 5-methoxy substitution, in particular, is of interest due to the electronic and steric properties of the methoxy group, which can influence the molecule's interaction with biological targets, as well as its pharmacokinetic profile. This guide will delve into the known effects of this specific substitution on the anticancer and antimicrobial activities of quinazolinones.

Synthetic Strategies

The synthesis of 5-methoxy substituted quinazolinones typically starts from 2-amino-5-methoxybenzoic acid or its derivatives. A general and widely used method is the Niementowski quinazolinone synthesis.

General Synthetic Protocol: Niementowski Reaction

A common route for the synthesis of 2-substituted-5-methoxy-4(3H)-quinazolinones involves the condensation of 2-amino-5-methoxybenzoic acid with an appropriate amide or a related precursor. A generalized protocol is as follows:

  • Step 1: Amide Formation (if necessary): The desired substituent for the 2-position is introduced via an amide. For instance, reacting an acyl chloride with ammonia or a primary amine can yield the necessary amide.

  • Step 2: Condensation: A mixture of 2-amino-5-methoxybenzoic acid and the corresponding amide (or a nitrile) is heated, often in the presence of a catalyst or a dehydrating agent like polyphosphoric acid (PPA). Microwave irradiation can also be employed to accelerate the reaction.

  • Step 3: Cyclization: The intermediate undergoes intramolecular cyclization to form the quinazolinone ring.

  • Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Synthetic Workflow for 5-Methoxy Quinazolinones start Starting Materials (2-amino-5-methoxybenzoic acid + Amide/Nitrile) step1 Condensation & Cyclization start->step1 step2 Purification (Recrystallization/ Chromatography) step1->step2 product 5-Methoxy Substituted Quinazolinone step2->product evaluation Biological Evaluation (Anticancer/Antimicrobial Assays) product->evaluation

A general workflow for the synthesis and evaluation of 5-methoxy quinazolinones.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended functionalities. While systematic SAR studies focusing exclusively on the 5-methoxy substitution are not extensively documented in publicly available literature, we can infer potential trends based on the known electronic and steric effects of the methoxy group and data from related substituted quinazolinones.

Anticancer Activity

Quinazolinone derivatives are well-known for their anticancer properties, often attributed to their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The methoxy group, being an electron-donating group, can influence the electron density of the quinazolinone ring system, potentially affecting its binding affinity to target enzymes.

Table 1: Anticancer Activity of Methoxy-Substituted Quinazolinone Derivatives

Compound IDSubstitution PatternTarget/Cell LineIC50 (µM)Reference
1 2-(2-methoxyphenyl), 6,7-dimethoxyA5498.5Fused pyrimidine derivatives as anticancer agents
2 2-(4-methoxyphenyl), 6,7-dimethoxyA5497.2Fused pyrimidine derivatives as anticancer agents
3 2-(3,4,5-trimethoxyphenyl), 6,7-dimethoxyA5495.8Fused pyrimidine derivatives as anticancer agents
4 6-methoxy, 7-(3-morpholinopropoxy)A431>10.0Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives[1]
5 6,7-dimethoxyH1975VariesStructure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)[2]

Note: The data presented here is for quinazolinones with methoxy substitutions at various positions to illustrate the general effect of this functional group. Specific and comprehensive SAR data for a series of 5-methoxy substituted analogues is limited in the available literature.

The EGFR signaling pathway is a critical target for many quinazolinone-based anticancer agents. These inhibitors typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Quinazolinone 5-Methoxy Quinazolinone Quinazolinone->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of quinazolinones.
Antimicrobial Activity

Quinazolinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties conferred by substituents play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Methoxy-Substituted Quinazolinone Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
A-4 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde)P. aeruginosa-Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3]
A-4 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde)S. pyogenes-Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3]
A-4 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde)E. coli-Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3]
A-4 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde)A. niger-Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3]
18 2-(pyrrolidin-1-yl), 3-(4-methoxyphenyl)S. aureus5Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4]
18 2-(pyrrolidin-1-yl), 3-(4-methoxyphenyl)B. cereus2.5Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4]
19 2-(pyrrolidin-1-yl), 3-(3,4,5-trimethoxyphenyl)K. pneumoniae1.25Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4]

Note: The data presented here is for quinazolinones with methoxy substitutions at various positions to illustrate the general effect of this functional group. Specific and comprehensive SAR data for a series of 5-methoxy substituted analogues is limited in the available literature.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 5-methoxy quinazolinone derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The 5-methoxy quinazolinone derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Biological Assay Workflow cluster_0 Anticancer Assay (MTT) cluster_1 Antimicrobial Assay (MIC) ac1 Seed Cancer Cells ac2 Treat with 5-MeO-Quinazolinones ac1->ac2 ac3 Add MTT Reagent ac2->ac3 ac4 Solubilize Formazan ac3->ac4 ac5 Measure Absorbance ac4->ac5 ac6 Calculate IC50 ac5->ac6 am1 Prepare Microbial Inoculum am3 Inoculate Plates am1->am3 am2 Serially Dilute 5-MeO-Quinazolinones am2->am3 am4 Incubate am3->am4 am5 Determine MIC am4->am5

Workflow for typical anticancer and antimicrobial assays.

Conclusion

5-Methoxy substituted quinazolinones represent a promising area of research within the broader field of medicinal chemistry. While comprehensive structure-activity relationship studies specifically focused on the 5-methoxy substitution are still emerging, the existing data on related methoxy-substituted quinazolinones suggest that this functional group can significantly influence their anticancer and antimicrobial properties. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. Future research should focus on systematic studies to elucidate the precise effects of the 5-methoxy group on various biological targets, which will be instrumental in the rational design of more potent and selective therapeutic agents. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the field of quinazolinone-based drug discovery.

References

Methodological & Application

Application Note: Laboratory Synthesis of 5-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5-methoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the Niementowski reaction, a classical and reliable method for the formation of the quinazolinone scaffold.[1] The protocol outlines the reaction of 2-amino-6-methoxybenzoic acid with formamide under thermal conditions. This application note includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthetic workflow.

Introduction

Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[2] These scaffolds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The methoxy-substituted quinazolinone, this compound, is a valuable building block for the synthesis of more complex pharmaceutical agents. This protocol details a straightforward and efficient one-step synthesis from the commercially available starting material, 2-amino-6-methoxybenzoic acid.[3][4]

Synthetic Scheme

The synthesis proceeds via the Niementowski reaction, which involves the condensation and cyclization of an anthranilic acid derivative with an amide.[1] In this protocol, 2-amino-6-methoxybenzoic acid is heated with an excess of formamide, which serves as both a reactant and a solvent, to yield the desired this compound.

(Note: Image is a placeholder for the chemical reaction structure)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The data presented are representative values based on typical Niementowski reactions and may vary depending on the specific experimental conditions and scale.

ParameterValueNotes
Reactants
2-Amino-6-methoxybenzoic Acid1.0 eq (10.0 g, 59.8 mmol)Starting Material
Formamide5.0 eq (13.5 g, 299 mmol, 12.1 mL)Reagent and Solvent
Reaction Conditions
Temperature150-160 °CMaintained using a sand or oil bath
Reaction Time4-6 hoursMonitored by Thin Layer Chromatography (TLC)
Product Yield & Purity
Theoretical Yield10.5 gBased on the limiting reactant
Typical Experimental Yield7.4 - 8.4 g (70-80%)After purification by recrystallization
Purity (by HPLC)>98%After recrystallization
Characterization
Melting Point238-240 °C (decomposed)Representative value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol

Experimental Protocol

4.1 Materials and Equipment

  • 2-Amino-6-methoxybenzoic acid (>98% purity)[3][4]

  • Formamide (ACS grade or higher)

  • Ethanol (95% or absolute)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Sand or oil bath

  • Thermometer or temperature probe

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Melting point apparatus

  • HPLC system for purity analysis

4.2 Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-methoxybenzoic acid (10.0 g, 59.8 mmol) and formamide (12.1 mL, 299 mmol).

  • Heating: Place the flask in a sand or oil bath on a magnetic stirrer hotplate. Attach a reflux condenser to the flask.

  • Reaction: Heat the reaction mixture with stirring to 150-160 °C. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 9:1 Dichloromethane:Methanol). The starting material spot should diminish and a new, more polar product spot should appear.

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, a solid precipitate will form.

  • Isolation: Add 50 mL of cold deionized water to the flask and stir vigorously to break up the solid. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of 20 mL cold deionized water, followed by one portion of 15 mL cold ethanol to remove residual formamide and other impurities.

4.3 Purification

  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for 10-15 minutes before being filtered hot to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to complete the crystallization process.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

4.4 Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point and HPLC purity should also be determined.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 2-Amino-6-methoxybenzoic Acid Formamide Reaction Niementowski Reaction: Heat at 150-160 °C (4-6 hours) Start->Reaction Combine & Heat Workup Workup: Cooling & Precipitation Vacuum Filtration Washing with H₂O & EtOH Reaction->Workup Reaction Complete Purification Purification: Recrystallization (from Ethanol) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product Analysis Characterization: NMR, MS, IR, HPLC, MP Product->Analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Analysis of 5-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the analytical characterization and quantification of 5-methoxyquinazolin-4(3H)-one. The methodologies described are based on common analytical techniques employed for quinazolinone derivatives and are intended for use by researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in bulk materials or formulated products. A reversed-phase method is typically employed for separating the analyte from related impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water or 95% ethyl alcohol, to a final concentration of approximately 0.1 mg/mL.[1]

    • Use volumetric glassware for accurate dilutions.[1]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD), such as a Dionex UltiMate 3000 or equivalent.[1]

    • Column: A C18 reversed-phase column (e.g., Newcrom R1) is suitable for this class of compounds.[2]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid for MS compatibility). A typical starting condition could be a ratio of 80:20 (Acetonitrile:Aqueous Buffer).[1][2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance, determined by a UV scan. For related quinazolinones, 231 nm has been used.[1]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, a calibration curve is constructed by injecting known concentrations of a certified reference standard.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution (0.45 µm) B->C D Inject Sample onto C18 Column C->D E Isocratic/Gradient Elution D->E F UV/DAD Detection E->F G Integrate Peak Areas F->G H Calculate Purity (%) or Concentration G->H

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for confirming the molecular weight and obtaining structural information about this compound and its potential metabolites or degradation products.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).

    • Use MS-grade solvents (e.g., acetonitrile, methanol, formic acid) to minimize background interference.

  • Instrumentation and Conditions:

    • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

    • Mass Spectrometer: A Triple Quadrupole (QQQ) or high-resolution mass spectrometer like a Quadrupole-Orbitrap (e.g., Thermo Scientific Q Exactive Plus) or Time-of-Flight (TOF) instrument.[3][4]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for quinazolinone derivatives.[5]

    • LC Conditions: Similar to the HPLC method, but using MS-compatible mobile phases (e.g., replacing non-volatile acids like phosphoric acid with 0.1% formic acid).

    • MS Parameters:

      • Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺.

      • Collision Energy (for MS/MS): Optimize to induce fragmentation and generate a characteristic fragmentation pattern.

      • Expected [M+H]⁺ for C₉H₈N₂O₂: m/z 177.06.

  • Data Analysis:

    • Confirm the presence of the target compound by extracting the ion chromatogram for its expected m/z value.

    • Analyze the fragmentation pattern in MS/MS spectra to elucidate the structure and confirm the identity.

Quantitative Data Summary for Related Quinazolinones
Analytical TechniqueCompound/FragmentExpected m/z [M+H]⁺Observed m/z [M+H]⁺Reference
LC-MS (ESI)C₁₆H₁₈N₆O₄ Derivative359.14359.08[5]
HRMS (ESI-TOF)3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one373.1547373.1549[4]
LC-MS2-Phenyl-2,3-dihydroquinazolin-4(1H)-one225225[6]
LC-MS2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one239239[6]

Workflow for LC-MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare Dilute Solution (MS-Grade Solvents) B HPLC Separation A->B C Electrospray Ionization (ESI+) B->C D Full Scan MS Analysis C->D E Tandem MS (MS/MS) Fragmentation D->E H Analyze Fragmentation Pattern E->H F Extract Ion Chromatogram G Confirm Molecular Weight F->G I Structural Confirmation H->I

Caption: Workflow for LC-MS identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5][7]

    • The choice of solvent is critical, as solubility can vary; DMSO-d₆ is often used for quinazolinone compounds that are less soluble in CDCl₃.[5]

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).[5][8]

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans. Key signals to observe for the this compound structure include aromatic protons, the H-2 proton, the N-H proton, and the methoxy singlet.

    • ¹³C NMR: Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans is required due to the low natural abundance of ¹³C.[5][8]

    • 2D NMR: If necessary, perform 2D experiments like COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations and finalize assignments.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phasing, and baseline correction).

    • Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[7]

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all proton and carbon signals to the molecular structure.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Interpretation A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum B->C D Acquire 2D NMR (COSY, HSQC) if needed C->D E Process Spectra (FT, Phase, Baseline) F Calibrate to Solvent Peak E->F G Assign Signals and Correlate Structure F->G H Final Structural Elucidation G->H

Caption: Workflow for NMR structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for the analysis of volatile or semi-volatile impurities that may be present from the synthesis of this compound. The compound itself may require derivatization to increase its volatility for GC analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Derivatization (if required): To improve volatility and thermal stability, the N-H group can be derivatized (e.g., silylation with BSTFA). This step must be optimized.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[9]

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SH-Rxi-5Sil MS).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • MS Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for impurity identification.

    • The mass spectrum of the parent compound will show a molecular ion (M⁺) and a characteristic fragmentation pattern that can be used for confirmation.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Derivatize (Optional) A->B C Inject into GC B->C D Chromatographic Separation C->D E Electron Impact (EI) Ionization D->E F Mass Analysis E->F G Analyze Total Ion Chromatogram (TIC) F->G H Compare Mass Spectra to Libraries G->H I Identify Volatile Impurities H->I

Caption: Workflow for GC-MS analysis of volatile impurities.

References

Application Notes and Protocols for 5-methoxyquinazolin-4(3H)-one in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4(3H)-one and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2] These compounds often exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[3][4] This document provides detailed application notes and standardized protocols for utilizing 5-methoxyquinazolin-4(3H)-one in various cell culture assays to evaluate its potential as a therapeutic agent. While specific data for the 5-methoxy derivative is limited, the methodologies presented are based on established protocols for analogous quinazolinone compounds and serve as a comprehensive guide for initiating research.

Potential Mechanisms of Action

Derivatives of quinazolin-4(3H)-one have been shown to inhibit several critical cellular targets. The introduction of a methoxy group at the 5th position of the quinazolinone core may influence its binding affinity and inhibitory potential. Potential mechanisms of action to investigate for this compound include:

  • Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6] Inhibition of these pathways can block downstream signaling cascades responsible for cell growth and proliferation.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Some analogues have demonstrated inhibitory activity against CDKs, such as CDK2, which are key regulators of the cell cycle.[4][5]

  • Tubulin Polymerization Inhibition: Certain quinazolin-4(3H)-ones have been found to interfere with microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Induction of Apoptosis: The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death (apoptosis), which can be initiated through various intrinsic and extrinsic pathways.[8][9]

Data Presentation

The following table summarizes representative cytotoxic activities of various quinazolin-4(3H)-one derivatives against different cancer cell lines. This data is provided to offer a comparative context for the potential efficacy of this compound. Note: The IC50 values for this compound need to be determined empirically.

Table 1: Representative Cytotoxicity (IC50 in µM) of Quinazolin-4(3H)-one Derivatives against Various Cancer Cell Lines

Compound DerivativeCell LineCancer TypeIC50 (µM)Reference
Quinazolin-4(3H)-one hydrazide (3j)MCF-7Breast Adenocarcinoma0.20 ± 0.02[5]
Quinazolin-4(3H)-one hydrazide (3g)A2780Ovarian Carcinoma0.14 ± 0.03[5]
N-hydroxy-7-(7-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5b)SW620Colon Cancer0.10 - 0.16[10]
N-hydroxy-7-(6-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5c)PC-3Prostate Cancer0.10 - 0.16[10]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29Colon Cancer<0.05[7]
2-phenoxymethyl-3H-quinazolin-4-one (PMQ)HL-60Leukemia10.8 ± 0.9[9]

Experimental Protocols

Herein are detailed protocols for fundamental in vitro assays to characterize the biological activity of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells and is widely used to assess cytotoxicity.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Cold 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris-base solution

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.[1]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Protocol 4: Apoptosis Assay using Annexin V-FITC/PI Double Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound for the desired time period (e.g., 72 hours).[12]

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]

  • Flow Cytometry Analysis: Dilute the stained cells with 1X Binding Buffer and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

The following diagrams illustrate a potential signaling pathway inhibited by quinazolinone derivatives and a general workflow for in vitro screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Quinazolinone This compound Quinazolinone->EGFR Inhibits EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: EGFR signaling pathway inhibition.

Experimental_Workflow Start Start: Compound Synthesis/ Procurement of This compound Cytotoxicity Primary Screening: Cytotoxicity Assays (MTT, SRB) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanistic Secondary Assays: Mechanism of Action IC50->Mechanistic CellCycle Cell Cycle Analysis Mechanistic->CellCycle Apoptosis Apoptosis Assay Mechanistic->Apoptosis Pathway Target Identification (e.g., Western Blot for key pathway proteins) Mechanistic->Pathway End Data Analysis and Conclusion CellCycle->End Apoptosis->End Pathway->End

Caption: In vitro screening workflow.

References

Application Notes and Protocols: 5-Methoxyquinazolin-4(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the experimental setup for evaluating 5-methoxyquinazolin-4(3H)-one and its derivatives as kinase inhibitors. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3][4][5][6] These compounds often exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1][7][8][9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The this compound scaffold, in particular, has been explored for its potential as a kinase inhibitor. The methoxy group at the 5-position can influence the compound's binding affinity and selectivity for various kinases. This document outlines the experimental protocols to assess the efficacy and mechanism of action of this compound and its analogs as kinase inhibitors.

Data Presentation

In Vitro Kinase Inhibitory Activity

The inhibitory potential of quinazolin-4(3H)-one derivatives against a panel of tyrosine kinases is a critical initial assessment. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Inhibitory Activity of Representative Quinazolin-4(3H)-one Derivatives Against Various Kinases

CompoundTarget KinaseIC50 (µM)Reference Compound(s)IC50 (µM)
2i CDK20.173 ± 0.012Imatinib0.131 ± 0.015
HER20.079 ± 0.015Lapatinib0.078 ± 0.015
EGFR0.181 ± 0.011Erlotinib0.056 ± 0.012
VEGFR20.257 ± 0.023Sorafenib0.091 ± 0.012
3i CDK20.177 ± 0.032Imatinib0.131 ± 0.015
HER20.079 ± 0.015Lapatinib0.078 ± 0.015
EGFR0.181 ± 0.011Erlotinib0.056 ± 0.012
VEGFR20.257 ± 0.023Sorafenib0.091 ± 0.012
3g CDK20.207 ± 0.017Imatinib0.131 ± 0.015
HER20.112 ± 0.016Lapatinib0.078 ± 0.015
EGFR0.221 ± 0.014Erlotinib0.056 ± 0.012
VEGFR20.294 ± 0.011Sorafenib0.091 ± 0.012

Note: Data is presented as mean ± SD of triplicate measurements. Compounds 2i, 3i, and 3g are derivatives of the quinazolin-4(3H)-one scaffold.[7]

Cytotoxicity Against Cancer Cell Lines

The anti-proliferative activity of the compounds is evaluated against various human cancer cell lines to determine their cytotoxic effects.

Table 2: Cytotoxicity (IC50, µM) of Quinazolin-4(3H)-one Derivatives in Human Cancer Cell Lines

CompoundMCF-7 (Breast)A2780 (Ovarian)H1975 (NSCLC)A549 (NSCLC)PC-3 (Prostate)SMMC-7721 (Hepatocellular)
2j 3.79 ± 0.96-----
3j 0.20 ± 0.02-----
3g -0.14 ± 0.03----
BIQO-19 --IC50 reportedIC50 reported--
5g ---Good activityGood activityGood activity
5k ---Good activityGood activityGood activity
5l ---Good activityGood activityGood activity
Lapatinib 5.9 ± 0.7412.11 ± 1.03----

Note: "-" indicates data not available from the provided search results. "Good activity" and "IC50 reported" indicate that the compounds were effective, but specific IC50 values were not provided in the snippets.[2][4][7][8][11]

Experimental Protocols

Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of test compounds against specific kinases.

Materials:

  • Recombinant human kinases (e.g., CDK2, EGFR, HER2, VEGFR2)

  • ATP

  • Substrate peptide

  • Test compound (this compound derivative)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • The luminescence signal, which is proportional to the ADP generated and thus kinase activity, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Cytotoxicity Assays

These assays are used to assess the effect of the test compounds on the proliferation and viability of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A2780)

  • RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate overnight.[7]

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 550 nm using a multi-plate reader.[7]

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value as described for the kinase inhibition assay.

Materials:

  • Human cancer cell lines (e.g., NSCLC cell lines)

  • Appropriate cell culture medium

  • Test compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of the test compound for a specified period.

  • Fix the cells by gently adding cold TCA and incubate for 60 minutes at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.[2][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and the general workflow for evaluating this compound as a kinase inhibitor.

Kinase_Inhibition_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Kinase Domain Kinase Domain Receptor Tyrosine Kinase (RTK)->Kinase Domain Activation Quinazolinone This compound Quinazolinone->Kinase Domain Inhibition ATP ATP ATP->Kinase Domain Substrate Substrate Kinase Domain->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Kinase Domain->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by this compound.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Kinase_Assay->Data_Analysis Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cytotoxicity_Assay->Mechanism_Study Mechanism_Study->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating kinase inhibitors.

References

Application Notes and Protocols for Preclinical Animal Studies of 5-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For Research Use Only

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] This scaffold is present in numerous compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] Several quinazolinone-based molecules, such as gefitinib and erlotinib, are established inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), and are used in oncology.[6][7]

Given the pharmacological precedent of the quinazolinone core, 5-methoxyquinazolin-4(3H)-one is a promising candidate for anticancer drug development. These application notes provide a comprehensive experimental design for the initial in vivo evaluation of this compound, focusing on its potential as an anticancer agent. The protocols herein describe an acute oral toxicity study to determine a safe dose range and a human tumor xenograft model to assess anti-tumor efficacy.

Acute Oral Toxicity Study (Modified OECD 423)

Objective

To determine the acute oral toxicity and estimate the maximum tolerated dose (MTD) of this compound in a rodent model. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.[8]

Experimental Protocol

1.2.1 Animal Model

  • Species: Sprague-Dawley rats (female, 8-12 weeks old). Females are often slightly more sensitive.[9]

  • Justification: Rodents are standard for acute toxicity testing as per OECD guidelines.[10]

  • Acclimatization: Animals should be acclimatized for at least 5 days prior to dosing.[11]

1.2.2 Materials

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

1.2.3 Procedure

  • Fast animals overnight prior to dosing (with access to water).

  • Prepare fresh formulations of this compound in the vehicle on the day of dosing.

  • Administer a single oral dose using a gavage needle. The volume should not exceed 10 mL/kg body weight.

  • Start with a dose of 300 mg/kg in a group of 3 animals.

  • Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days. Observations should include changes in skin, fur, eyes, respiration, and behavior.[9]

  • Record body weights on Day 0, Day 7, and Day 14.

  • Based on the outcome at 300 mg/kg, the dose for the next group of animals is increased or decreased according to the OECD 423 flowchart. If no mortality or severe toxicity is observed, a higher dose (e.g., 2000 mg/kg) is used. If mortality occurs, a lower dose is tested.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation: Quantitative Data Summary

Table 1: Acute Oral Toxicity of this compound in Rats

Dose Group (mg/kg)Number of AnimalsMortality (within 48h)Mortality (Day 14)Key Clinical SignsMean Body Weight Change (Day 0-14)
Vehicle Control30/30/3Normal+5% to +8%
30030/30/3None observed+4% to +7%
200031/31/3Lethargy, piloerection in 2/3 animals-2% to +3%

Note: Data presented is hypothetical and for illustrative purposes.

In Vivo Antitumor Efficacy Study: Human Tumor Xenograft Model

Objective

To evaluate the in vivo anticancer efficacy of this compound in an immunocompromised mouse model bearing human tumor xenografts.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_end Endpoint Phase cell_culture A549 Cell Culture tumor_implant Subcutaneous Tumor Implantation cell_culture->tumor_implant animal_acclimate Nude Mice Acclimatization animal_acclimate->tumor_implant tumor_growth Tumor Growth to ~100-150 mm³ tumor_implant->tumor_growth randomization Randomization & Grouping tumor_growth->randomization treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Tumor & Body Weight Monitoring (2-3x/week) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Tumor >2000 mm³ or endpoint reached analysis Tumor Weight Analysis & Histopathology/PK euthanasia->analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Experimental Protocol

2.3.1 Animal Model

  • Species: Athymic Nude Mice (e.g., BALB/c nude), female, 6-8 weeks old.[12]

  • Justification: Immunocompromised mice are required to prevent rejection of human tumor xenografts.[13]

2.3.2 Cell Line

  • Cell Line: A549 (human non-small cell lung cancer).

  • Justification: A549 is a widely used cell line in xenograft models and is known to express EGFR, a potential target for quinazolinone derivatives.[13]

  • Culture: Cells are cultured in appropriate media until they reach 80-90% confluency for implantation.[14]

2.3.3 Materials

  • This compound

  • Vehicle (e.g., 0.5% CMC + 0.1% Tween 80 in sterile water)

  • Positive Control (e.g., Gefitinib)

  • A549 cells

  • Matrigel® (optional, can improve tumor take rate)[15]

  • Sterile PBS, syringes, and needles

  • Calipers

2.3.4 Procedure

  • Tumor Implantation: Harvest A549 cells and resuspend in sterile PBS (or a 1:1 mixture with Matrigel®) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.[14]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: this compound (Low Dose, e.g., 25 mg/kg, p.o., daily)

    • Group 3: this compound (High Dose, e.g., 50 mg/kg, p.o., daily)

    • Group 4: Positive Control (e.g., Gefitinib, 50 mg/kg, p.o., daily)

  • Administration: Administer the compounds orally (p.o.) daily for 21-28 days.

  • Monitoring: Measure tumor dimensions (length and width) with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[12]

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size (e.g., 2000 mm³), if body weight loss exceeds 20%, or at the end of the study period.

  • Analysis: Excise tumors at the end of the study, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Quantitative Data Summary

Table 2: Effect of this compound on Tumor Volume in A549 Xenograft Model

Treatment Group (mg/kg)Day 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
Vehicle Control125 ± 20350 ± 45850 ± 1101600 ± 250
Compound (25)128 ± 22280 ± 35550 ± 80950 ± 150
Compound (50)126 ± 21210 ± 30350 ± 50500 ± 90
Gefitinib (50)124 ± 19200 ± 28320 ± 45450 ± 85

Note: Data presented as Mean ± SEM. Data is hypothetical and for illustrative purposes.

Table 3: Effect on Final Tumor Weight and Body Weight

Treatment Group (mg/kg)Final Tumor Weight (g)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1.55 ± 0.25-+5.2%
Compound (25)0.92 ± 0.1540.6%+3.8%
Compound (50)0.48 ± 0.0969.0%+1.5%
Gefitinib (50)0.43 ± 0.0872.3%+1.1%

Note: Data presented as Mean ± SEM. Data is hypothetical and for illustrative purposes.

Potential Signaling Pathway

Given that many quinazolinone derivatives target EGFR, the following diagram illustrates the EGFR signaling pathway, which is a plausible target for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates EGF EGF Ligand EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival Test_Compound This compound Test_Compound->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for the In Vitro Solubility Preparation of 5-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class, a scaffold known for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. Many quinazolinone derivatives exhibit poor aqueous solubility due to their rigid, fused heterocyclic ring system, which can present challenges for in vitro assays. Proper solubilization is a critical first step to ensure accurate and reproducible experimental results.

These application notes provide a detailed protocol for the preparation of this compound solutions for use in various in vitro assays, such as cytotoxicity, enzyme inhibition, and other cell-based studies. The primary method involves the use of dimethyl sulfoxide (DMSO) as a solvent to create a concentrated stock solution, which is then serially diluted to the desired final concentrations in an aqueous medium.

Materials and Equipment

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Quantitative Solubility Data

Solvent SystemEstimated SolubilityRecommended Stock ConcentrationRecommended Final Assay Concentration
100% DMSO≥ 100 mg/mL10-50 mM0.1-100 µM
EthanolModerately Soluble1-10 mM< 100 µM
PBS (pH 7.4)Poorly SolubleNot Recommended< 1 µM (with <0.5% DMSO)

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for in vitro assays.

4.1. Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.76 mg of the compound.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the troubleshooting steps.

  • Storage: Once fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. Troubleshooting for Poor Solubility

If the compound does not readily dissolve in DMSO at room temperature:

  • Gentle Warming: Warm the solution in a water bath or heat block at 37°C for 5-10 minutes. Vortex again.

  • Sonication: Place the tube in a sonicator bath for 5-10 minutes to aid in dissolution.

4.3. Preparation of Working Solutions

  • Serial Dilution: Prepare serial dilutions of the 10 mM stock solution in the appropriate cell culture medium or aqueous buffer.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5% (v/v).

  • Precipitation Check: Visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous medium. Consider lowering the final concentration or using a co-solvent if the assay allows.

Experimental Workflow

The following diagram illustrates the general workflow for the solubilization and preparation of this compound for in vitro assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex troubleshoot Troubleshoot (Warm/Sonicate) vortex->troubleshoot Incomplete Dissolution store Store at -20°C vortex->store Complete Dissolution troubleshoot->vortex thaw Thaw Stock Solution store->thaw serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute check_precipitate Check for Precipitation serial_dilute->check_precipitate assay Add to In Vitro Assay check_precipitate->assay No Precipitation

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway Involvement

Quinazolinone derivatives are known to interact with various signaling pathways, often by inhibiting protein kinases. A common target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

The following diagram illustrates the EGFR-PI3K/Akt signaling pathway, a potential target for this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Compound This compound Compound->EGFR Inhibits

Caption: EGFR-PI3K/Akt signaling pathway and potential inhibition.

Application Note & Protocol: A Scalable Synthesis of 5-Methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolin-4(3H)-one and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 5-methoxy substituted variant, 5-methoxyquinazolin-4(3H)-one, is a key intermediate in the synthesis of various pharmacologically active compounds. The development of a robust, efficient, and scalable synthetic process for this compound is therefore of significant interest to the pharmaceutical industry. This document outlines a detailed protocol for the large-scale synthesis of this compound, adapted from established methodologies for quinazolinone synthesis. The described method is designed to be amenable to industrial production, focusing on operational simplicity and yield optimization.

Core Synthesis Strategy

The presented protocol is based on the condensation and subsequent oxidative cyclization of 2-amino-6-methoxybenzamide with a suitable one-carbon source, such as an aldehyde, followed by an oxidation step. This approach is advantageous for large-scale synthesis due to the availability of starting materials and the generally high yields reported for analogous transformations. While various methods exist for quinazolinone synthesis, including microwave-assisted and metal-catalyzed reactions, this classical approach is often more readily scalable.[1][2][3]

Experimental Protocols

Materials and Reagents

  • 2-amino-6-methoxybenzamide

  • Orthoformate (e.g., Triethyl orthoformate)

  • Formic acid

  • Ammonium hydroxide

  • Ethanol

  • Toluene

  • Sodium hydroxide

  • Hydrochloric acid

  • Activated Carbon

  • Inert gas (Nitrogen or Argon)

Equipment

  • Large-scale glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser

  • Addition funnel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • pH meter

  • High-performance liquid chromatography (HPLC) system for in-process control and final purity analysis

Protocol 1: One-Pot Synthesis from 2-Amino-6-methoxybenzamide

This protocol outlines a one-pot procedure for the large-scale synthesis of this compound.

Step 1: Reaction Setup

  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).

  • Charge the reactor with 2-amino-6-methoxybenzamide.

  • Add ethanol as the solvent.

Step 2: Condensation and Cyclization

  • To the stirred suspension, add triethyl orthoformate via an addition funnel.

  • Slowly add formic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for a specified duration, monitoring the reaction progress by HPLC.

Step 3: Product Isolation and Purification

  • Upon reaction completion, cool the mixture to ambient temperature.

  • The product is expected to precipitate out of the solution.

  • Filter the crude product using a Nutsche filter.

  • Wash the filter cake with cold ethanol to remove residual impurities.

  • Dry the crude product under vacuum.

Step 4: Recrystallization (Optional, for higher purity)

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dissolve the crude product in hot ethanol, treat with activated carbon if necessary, and filter hot.

  • Add water to the filtrate to induce crystallization.

  • Cool, filter the purified product, and dry in a vacuum oven.

Data Presentation

Table 1: Reagent Quantities for a 10 kg Scale Synthesis

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
2-Amino-6-methoxybenzamide166.1810.0 kg1.0
Triethyl Orthoformate148.2013.4 kg1.5
Formic Acid46.030.55 kg0.2
Ethanol46.07100 L-

Table 2: Representative Reaction Parameters and Expected Outcomes

ParameterValue
Reaction Temperature78-82 °C (Reflux)
Reaction Time8-12 hours
Expected Yield (Crude)85-95%
Expected Purity (HPLC)>98%

Visualizations

G Workflow for Large-Scale Synthesis of this compound A Reactor Charging (2-Amino-6-methoxybenzamide, Ethanol) B Reagent Addition (Triethyl Orthoformate, Formic Acid) A->B Stirring C Condensation & Cyclization (Reflux, 8-12h) B->C Heating D In-Process Control (HPLC Analysis) C->D Sampling D->C Continue if incomplete E Cooling & Precipitation D->E Proceed if complete F Filtration & Washing (Crude Product) E->F G Drying F->G H Final Product (this compound) G->H I Recrystallization (Optional) G->I I->H

Caption: A flowchart illustrating the key stages of the synthesis.

G Logical Relationship of Synthesis Steps cluster_0 Core Reaction cluster_1 Work-up & Purification A Starting Materials (2-Amino-6-methoxybenzamide) C Intermediate Formation A->C B One-Carbon Source (Triethyl Orthoformate) B->C D Cyclization C->D E Precipitation D->E F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H This compound (Final Product) G->H

References

Troubleshooting & Optimization

Technical Support Center: 5-methoxyquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methoxyquinazolin-4(3H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize a quinazolin-4(3H)-one derivative is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in quinazolin-4(3H)-one synthesis can stem from several factors. Key considerations for optimization include the choice of solvent, catalyst, and reaction temperature. For instance, in one study, the synthesis of a quinazolin-4(3H)-one derivative showed that acetonitrile (MeCN) produced the highest yield (85%), while ethanol (EtOH) resulted in the lowest (34%).[1] Copper catalysts, particularly Cu(I) catalysts, have been shown to exhibit higher reactivity than Cu(II) catalysts in certain syntheses.[1]

It is also beneficial to explore different synthetic routes. One-pot reactions, such as an electrochemically induced three-component cyclization using isatoic anhydride, styrene, and hydrochloride amine, can offer high atomic efficiency and may be a suitable alternative.[2] Another approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid.[3] For simpler 2-aminobenzamides, refluxing in absolute ethanol is often sufficient, while more complex or hindered starting materials may require higher temperatures in a pressure tube.[3]

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents to find the optimal one for your specific substrates.

  • Catalyst Optimization: If your reaction is metal-catalyzed, compare the efficacy of different catalysts and oxidation states.

  • Temperature Adjustment: Systematically vary the reaction temperature to determine the ideal condition for product formation.

  • Alternative Synthetic Routes: Consider entirely different synthetic strategies if optimization of your current method fails to improve yields significantly.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common issue, often arising from side reactions or incomplete conversion of starting materials. In the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, potential impurities could be unreacted starting materials or intermediates. For example, in a reaction involving the condensation of 2-aminobenzamide with an aldehyde, an imine intermediate is formed which then cyclizes.[4] Incomplete cyclization could leave this imine as an impurity.

Side reactions can also occur. For instance, an intermolecular reaction between N-phenylbenzamide and benzylamine under certain conditions yielded an N-sulfonylamidine product instead of the desired quinazolinone.[1]

Strategies to Minimize Side Products:

  • Control of Stoichiometry: Ensure precise measurement of reactants to avoid excess of any one component that might lead to side reactions.

  • Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. Over-running the reaction or using excessive heat can lead to degradation or side product formation.

  • Purity of Starting Materials: Use highly pure starting materials to prevent the introduction of impurities that could interfere with the reaction.

Q3: What is the most effective method for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of impurities. For many quinazolin-4(3H)-one derivatives, recrystallization and column chromatography are effective techniques.[5]

  • Recrystallization: This is a cost-effective first step for removing baseline impurities. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[5] Common solvents for recrystallization of quinazolinones include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[5]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[5] A common mobile phase for purifying quinazolinone derivatives is a mixture of hexane and ethyl acetate (e.g., 2:1 ratio).[4][5] For more polar derivatives, a dichloromethane/methanol system may be more suitable.[5]

If these methods fail to yield a product of the desired purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity (>99%).[5]

Data Presentation: Comparison of Synthetic Conditions

The following table summarizes yields for different quinazolin-4(3H)-one derivatives under various reaction conditions, which can serve as a reference for optimization.

ProductStarting MaterialsCatalyst/ReagentSolventTemperatureTime (h)Yield (%)
3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one2-Aminobenzamide, sulfonyl azide, terminal alkyneCuIMeCN--89
3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one2-Amino-5-methoxybenzamide, sulfonyl azide, terminal alkyneCuIMeCN--76
2-Phenylquinazolin-4(3H)-oneo-Aminobenzamide, styreneTBHP (oxidant)Neat--56
6-Chloro-2-ethylquinazolin-4(3H)-one2-Amino-5-chlorobenzamide, triethyl orthopropionateAcetic AcidEtOH110 °C24-
6-Chloro-2-mercapto-3-phenylquinazolin-4(3H)-one5-Chloroanthranilic acid, phenylisothiocyanateTriethylamineEtOHReflux438-97

Experimental Protocols

General Procedure for Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides and Styrenes: [4]

  • Place 2-aminobenzamide (1.00 mmol) and styrene (2.0 mmol) in an ace-pressure tube equipped with a stirring bar.

  • Add DMSO (2 mL) and p-toluenesulfonic acid (p-TsOH) (0.66 mmol).

  • Add di-tert-butyl peroxide (DTBP) (2.2 mmol) to the mixture via a syringe and seal the pressure tube with a Teflon cap.

  • Place the reaction mixture in an aluminum heating block and stir at 120 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Work up the reaction by diluting with ethyl acetate and washing with water.

  • Extract the compound with ethyl acetate (45 mL).

  • Evaporate the solvent under vacuum.

  • Purify the product using column chromatography on silica gel with a hexane and ethyl acetate (2:1) eluent.

General Procedure for Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides and Orthoesters: [3]

  • For simple 2-aminobenzamides, reflux a mixture of the 2-aminobenzamide, 1.5 equivalents of the orthoester, and 2 equivalents of acetic acid in absolute ethanol for 12-24 hours.

  • For substituted or hindered 2-aminobenzamides, heat a mixture of the 2-aminobenzamide, 3 equivalents of the orthoester, and 3 equivalents of acetic acid in ethanol at 110 °C in a pressure tube for 12-72 hours.

  • Remove the solvent under vacuum.

  • Purify the product by recrystallization from ethanol or trituration with ether-pentane.

Visualizations

experimental_workflow start Start: Reactants reactants Mix 2-Aminobenzamide, Styrene, p-TsOH, DTBP in DMSO start->reactants reaction Heat at 120°C for 16h reactants->reaction workup Cool, Dilute with Ethyl Acetate, Wash reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography (Hexane:EtOAc 2:1) extraction->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis of quinazolin-4(3H)-ones.

troubleshooting_guide start Low Yield? solvent Optimize Solvent start->solvent Yes catalyst Optimize Catalyst start->catalyst Yes temperature Adjust Temperature start->temperature Yes check_purity Check Starting Material Purity solvent->check_purity catalyst->check_purity temperature->check_purity side_reactions Multiple Spots on TLC? check_purity->side_reactions Purity OK stoichiometry Adjust Stoichiometry side_reactions->stoichiometry Yes time Optimize Reaction Time side_reactions->time Yes purification Purification Issues? stoichiometry->purification time->purification recrystallize Recrystallization purification->recrystallize Yes column Column Chromatography purification->column Yes hplc Preparative HPLC purification->hplc Yes end Successful Synthesis recrystallize->end column->end hplc->end

Caption: A troubleshooting decision tree for quinazolin-4(3H)-one synthesis.

References

"5-methoxyquinazolin-4(3H)-one stability and degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-methoxyquinazolin-4(3H)-one. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The guidance provided is based on the general chemical properties of the quinazolin-4(3H)-one scaffold and established principles of forced degradation studies as outlined by the International Council on Harmonisation (ICH) guidelines.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue Possible Cause Suggested Solution
Unexpected degradation of the compound upon storage. Inappropriate storage conditions (e.g., exposure to light, high humidity, or elevated temperatures).Store the compound in a well-sealed, amber-colored vial in a desiccator at the recommended temperature (typically 2-8 °C). Minimize exposure to atmospheric moisture and light.
Multiple unknown peaks observed in HPLC analysis after a forced degradation study. The compound may be susceptible to degradation under the applied stress conditions, leading to the formation of various degradation products.Systematically evaluate the degradation under individual stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify the specific degradation pathway. Use a stability-indicating analytical method, such as LC-MS, to characterize the degradation products.[4][5]
Inconsistent results in photostability studies. Variability in the light source, exposure duration, or sample presentation.Follow ICH Q1B guidelines for photostability testing.[6] Use a calibrated light source with both UV and visible outputs. Ensure consistent sample preparation and presentation to the light source. Include a dark control to differentiate between light-induced and thermal degradation.
Precipitation of the compound during hydrolysis studies. Poor solubility of the compound or its degradation products at the tested pH.Consider using a co-solvent if the compound has poor aqueous solubility.[7] Ensure the pH of the solution is maintained throughout the experiment. Neutralize the sample before HPLC analysis to prevent further degradation and protect the column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the quinazolin-4(3H)-one core structure, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The amide bond in the quinazolinone ring is susceptible to cleavage under both acidic and basic conditions, which could lead to the formation of derivatives of 2-aminobenzamide.

  • Oxidation: The molecule may be susceptible to oxidation, potentially at the methoxy group or the heterocyclic ring, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Quinazolinone derivatives have been shown to be photosensitive.[8] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradants.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the cleavage of the molecule.

Q2: What are the recommended conditions for forced degradation studies of this compound?

A2: Forced degradation studies should be conducted to achieve 5-20% degradation of the drug substance.[2][9] The following conditions are a general starting point and may need to be optimized based on the stability of the molecule:

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M HClRoom Temperature / 60°C1-5 days
Base Hydrolysis 0.1 M NaOHRoom Temperature / 60°C1-5 days
Oxidation 3% H₂O₂Room Temperature1-5 days
Thermal Degradation Dry Heat105°C3 hours
Photostability ICH Q1B compliant light sourceAs per ICH guidelinesAs per ICH guidelines

Table 1: Recommended Starting Conditions for Forced Degradation Studies.[2][7]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Here is a general workflow for developing such a method:

  • Forced Degradation: Subject the this compound to various stress conditions (acid, base, oxidation, light, heat) to generate potential degradation products.[1][3]

  • Method Development: Develop a chromatographic method, typically HPLC with UV or PDA detection, that can separate the parent compound from all the generated degradation products.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to assess the purity of the API peak in the presence of its degradation products and excipients.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature or heat to 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature or heat to 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 105°C.

    • Photolytic Degradation: Expose the solution or solid compound to a light source as per ICH Q1B guidelines, along with a dark control.[6]

  • Sampling: Withdraw samples at appropriate time intervals.

  • Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.[1]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products (Illustrative Example)
  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a generic method and requires optimization for the specific compound and its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound StockSolution Stock Solution API->StockSolution Thermal Thermal (105°C) API->Thermal Acid Acid Hydrolysis (0.1M HCl) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH) StockSolution->Base Oxidation Oxidation (3% H2O2) StockSolution->Oxidation Photo Photolytic (ICH Q1B) StockSolution->Photo Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization HPLC HPLC-UV/PDA Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralization->HPLC Characterization LC-MS for Degradant ID HPLC->Characterization

Caption: Workflow for forced degradation studies of this compound.

Stability_Indicating_Method_Development Start Start: Need for Stability Method ForcedDeg Perform Forced Degradation Studies Start->ForcedDeg MethodDev Develop HPLC Method (Column, Mobile Phase, etc.) ForcedDeg->MethodDev SeparationCheck Adequate Separation of API and Degradants? MethodDev->SeparationCheck SeparationCheck->MethodDev No Validation Validate Method (ICH Q2(R1)) SeparationCheck->Validation Yes PeakPurity Assess Peak Purity (PDA/MS) Validation->PeakPurity FinalMethod Final Stability- Indicating Method PeakPurity->FinalMethod

Caption: Logical workflow for developing a stability-indicating analytical method.

References

"troubleshooting 5-methoxyquinazolin-4(3H)-one solubility problems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 5-methoxyquinazolin-4(3H)-one and related quinazolinone derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many 4(3H)-quinazolinone derivatives, including this compound, is largely attributable to their molecular structure. These compounds feature a rigid, fused heterocyclic ring system. This structure, often combined with other aromatic and lipophilic groups, results in high crystal lattice energy and low polarity, making it difficult for water molecules to solvate the compound effectively.[1] Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Q2: What is the recommended first step when this compound fails to dissolve in an aqueous buffer for my in vitro assay?

A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1][2][3] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-60°C) and ultrasonication can be employed to facilitate dissolution in DMSO.[1] When diluting the DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing or stirring to minimize the risk of precipitation.[1] If precipitation still occurs, it signifies that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what can I do?

A3: This common phenomenon is known as "precipitation upon dilution."[1][4] DMSO is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations.[4] However, when this concentrated stock is introduced into an aqueous environment, the local concentration of the compound can momentarily surpass its solubility limit in the mixed solvent system, leading to precipitation.[4]

Here are several strategies to address this issue:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can enhance the solubility of your compound.[1][5][6][7] Suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][7]

  • Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][5]

  • pH Adjustment: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which can make the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Conversely, its solubility diminishes at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a very effective method to improve solubility, provided the pH change does not negatively impact the compound's stability or the integrity of the biological assay.[1]

Q4: Can the solid form of my this compound affect its solubility?

A4: Absolutely. The solid-state properties of a compound are critical to its solubility.[4] Different solid forms of the same compound, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates.[4] Generally, amorphous forms are more soluble than their crystalline counterparts because they lack a structured crystal lattice, which requires less energy to break apart.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Solubility Assessment
  • Visual Inspection: After attempting to dissolve the compound, look for any visible particles, cloudiness, or a film on the container's surface.[4] The presence of any of these indicates poor solubility.[4]

  • Basic Solubility Testing: If you are unsure which solvent to use, start by testing the solubility in a small range of common laboratory solvents.

Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Observations
Water
PBS (pH 7.4)
DMSO
DMF
Ethanol
Methanol
Acetonitrile
Propylene Glycol

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound.

  • Add a calculated volume of fresh, anhydrous DMSO to achieve the desired high concentration (e.g., 10-30 mM).[2]

  • Vortex the solution vigorously.

  • If the compound does not fully dissolve, use gentle warming (37-60°C) and/or sonication to aid dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulates before use.

  • Storage: If the stock solution needs to be stored, be aware that the compound's solubility in DMSO can be temperature-dependent.[1] If precipitation occurs upon storage at 4°C or -20°C, store the solution at room temperature if stability allows. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before each use.[1]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to determine the kinetic solubility of your compound in an aqueous buffer.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[4]

  • Dispense Buffer: Add 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4 to the wells of a 96-well plate.[4]

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.[4]

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[4]

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visual Troubleshooting Workflows

The following diagrams illustrate common workflows for addressing solubility issues.

G General Experimental Workflow for Solubility Issues cluster_0 Preparation cluster_1 Experiment cluster_2 Troubleshooting A Start with this compound B Prepare concentrated stock in 100% DMSO A->B C Does it dissolve? B->C D Dilute stock into aqueous buffer C->D Yes G Increase DMSO volume, use heat/sonication C->G No E Does it precipitate? D->E F Proceed with experiment E->F No H See Troubleshooting Diagram E->H Yes G->B

Caption: General workflow for preparing and using a poorly soluble compound.

G Troubleshooting Precipitation Upon Dilution cluster_0 Initial Checks cluster_1 Formulation Strategies cluster_2 Advanced Methods Start Precipitation Observed A Is the final concentration too high? Start->A B Lower the final concentration A->B Yes C Add a co-solvent (e.g., 1-5% ethanol) A->C No End Solubility Improved B->End D Add a surfactant (e.g., 0.1% Tween-80) C->D C->End E Adjust pH of the buffer D->E D->End F Consider solid dispersion or salt formation E->F E->End F->End

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-methoxyquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A prevalent and effective method is the cyclocondensation of 2-amino-6-methoxybenzoic acid with formamide. This one-pot synthesis is often preferred due to its simplicity and the ready availability of starting materials. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.

Q2: I am experiencing a consistently low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors including incomplete reaction, suboptimal reaction temperature, impure starting materials, or inappropriate solvent selection.[1] The purity of 2-amino-6-methoxybenzoic acid is crucial, as impurities can interfere with the cyclization process. Additionally, ensuring the formamide used is anhydrous is important, as water can lead to side reactions.

Q3: What are the typical side products I might encounter during the synthesis?

A3: Common side products include unreacted starting materials (2-amino-6-methoxybenzoic acid), and potentially the formation of N-formyl-2-amino-6-methoxybenzoic acid if the cyclization is incomplete. Under harsh conditions, degradation of the starting material or product may also occur.

Q4: What is the recommended method for purifying the crude this compound?

A4: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is often sufficient to obtain a product of high purity. For removal of persistent impurities, column chromatography on silica gel using an eluent system like ethyl acetate/hexane is effective.

Q5: Can microwave irradiation be used to optimize the reaction?

A5: Yes, microwave-assisted synthesis is a highly effective method for optimizing the synthesis of quinazolinones. It typically leads to shorter reaction times, cleaner reaction profiles, and improved yields compared to conventional heating methods.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or moderately increase the temperature.
Suboptimal Temperature - If using conventional heating, ensure the temperature is maintained consistently (typically 150-180°C).- For microwave synthesis, perform small-scale experiments to screen for the optimal temperature and time.
Impure Starting Materials - Ensure 2-amino-6-methoxybenzoic acid is of high purity. Recrystallize if necessary.- Use anhydrous formamide.
Incorrect Stoichiometry - Use a significant excess of formamide, as it often serves as both reactant and solvent.
Issue 2: Formation of Multiple Products (Impure Sample)
Potential Cause Troubleshooting Step
Unreacted Starting Material - Confirm the presence of starting material via TLC.- Increase reaction time or temperature to drive the reaction to completion.
Incomplete Cyclization - This may lead to the formation of an N-formyl intermediate.- Ensure reaction conditions (temperature and time) are sufficient for the cyclization step.
Degradation - Avoid excessively high temperatures or prolonged reaction times.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Related Quinazolinone Synthesis
EntrySolventYield (%)
1Ethanol75
2Methanol72
3THF60
4Toluene55
5DMF85
6DMSO88
7Neat (Solvent-free)92

This data is representative of a typical quinazolinone synthesis and illustrates the significant impact of solvent choice on product yield.

Table 2: Optimization of Catalyst and Temperature for a Quinazolinone Synthesis
EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1None120100
2Alum (10)100597
3Alum (10)801085
4Alum (10)120590
5Montmorillonite K-10 (10)100695
6Glacial Acetic Acid (10)100694

This table demonstrates the effect of different catalysts and reaction temperatures on the yield, highlighting that an optimal temperature and catalyst loading are crucial for maximizing the product yield.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-6-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Reaction Conditions: Heat the reaction mixture to 160-170°C and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. The crude product will precipitate out.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound
  • Reaction Setup: In a microwave-safe vessel, combine 2-amino-6-methoxybenzoic acid (1.0 eq) and formamide (10 eq).

  • Reaction Conditions: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180°C for 15-30 minutes.

  • Work-up and Isolation: After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol for further purification if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 2-amino-6-methoxybenzoic acid and Formamide start->reactants heating Heating (Conventional or Microwave) reactants->heating monitoring Monitor by TLC heating->monitoring monitoring->heating Incomplete precipitation Precipitation in Water monitoring->precipitation Complete filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_analysis TLC Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Analyze crude product by TLC start->check_tlc starting_material Starting material present? check_tlc->starting_material multiple_spots Multiple spots observed? check_tlc->multiple_spots increase_time_temp Increase reaction time/temperature starting_material->increase_time_temp Yes purify_reagents Check and purify starting materials starting_material->purify_reagents No optimize_conditions Optimize reaction conditions (solvent, stoichiometry) multiple_spots->optimize_conditions Yes purification Perform column chromatography multiple_spots->purification If optimization fails end Improved Yield and Purity increase_time_temp->end purify_reagents->end optimize_conditions->end purification->end

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-methoxyquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 2-amino-6-methoxybenzoic acid or its corresponding amide, 2-amino-6-methoxybenzamide. These starting materials contain the necessary aniline and carboxylic acid (or amide) functionalities, with the methoxy group at the desired position for the formation of the quinazolinone ring system.

Q2: Which synthetic routes are typically employed for the synthesis of this compound?

Several synthetic strategies can be adapted for the synthesis of this compound. A common and straightforward approach involves the cyclization of 2-amino-6-methoxybenzamide with a one-carbon synthon, such as formic acid or its derivatives (e.g., triethyl orthoformate). Another route involves the initial formation of an N-acyl intermediate from 2-amino-6-methoxybenzoic acid, followed by cyclization with an amine source like formamide or ammonia.

Q3: What are the most likely side reactions to occur during the synthesis of this compound?

The primary side reactions of concern include:

  • Incomplete cyclization: This leads to the persistence of starting materials or open-chain intermediates in the final product mixture.

  • Demethylation: The 5-methoxy group can be susceptible to cleavage under harsh acidic or high-temperature conditions, leading to the formation of 5-hydroxyquinazolin-4(3H)-one.

  • N-Alkylation: If alkylating agents are present or formed in situ, undesired alkylation at the N3 position of the quinazolinone ring can occur.[1]

  • Formation of dimers or other byproducts: Under certain conditions, side reactions leading to the formation of dimeric species or other complex impurities can reduce the yield of the desired product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.Increased consumption of starting materials and formation of the desired product.
Purity of Starting Materials Ensure the purity of 2-amino-6-methoxybenzoic acid or 2-amino-6-methoxybenzamide. Recrystallize or purify the starting materials if necessary.A cleaner reaction profile with fewer side products and potentially a higher yield.
Sub-optimal Reaction Conditions Optimize the reaction temperature and choice of solvent. For cyclization with formic acid, ensure a sufficient excess is used. If using a catalyst, ensure it is active and used in the correct loading.Improved reaction rate and conversion to the desired product.
Degradation of Product The product might be unstable under the reaction or work-up conditions. Consider using milder reaction conditions or a modified work-up procedure to minimize product loss.Higher isolated yield of the target compound.
Issue 2: Presence of Multiple Impurities in the Crude Product

Question: My TLC/LC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired this compound. How can I identify and minimize these impurities?

Answer: The presence of multiple impurities indicates the occurrence of side reactions or incomplete conversion of starting materials.

Potential Impurity Identification Method Mitigation Strategy
Unreacted Starting Material(s) Compare the retention factor (Rf) on TLC or retention time in LC-MS with authentic samples of the starting materials.Extend the reaction time, increase the temperature moderately, or adjust the stoichiometry of the reactants.
5-Hydroxyquinazolin-4(3H)-one (Demethylation Product) Characterize the impurity using mass spectrometry (observe the corresponding molecular ion peak) and NMR spectroscopy.Avoid excessively high temperatures and strong acidic conditions. If acidic conditions are necessary, use the mildest effective acid and the lowest possible temperature.
N3-Alkylated Side Product NMR spectroscopy will show characteristic signals for the alkyl group attached to the nitrogen. Mass spectrometry will show a corresponding increase in the molecular weight.[1]Ensure that no unintended alkylating agents are present in the reaction mixture. If using solvents like DMF at high temperatures, be aware of potential methylation side reactions.[1]
Incompletely Cyclized Intermediate Mass spectrometry and NMR can help identify open-chain intermediates.Ensure sufficient heating and/or reaction time to drive the cyclization to completion. The use of a dehydrating agent can also be beneficial in some cases.

Experimental Protocols

Protocol: Synthesis of this compound from 2-Amino-6-methoxybenzamide

This protocol is a generalized procedure based on common methods for quinazolinone synthesis. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-amino-6-methoxybenzamide

  • Formic acid (≥98%)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-amino-6-methoxybenzamide (1.0 eq).

  • Add an excess of formic acid (5-10 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.

  • After the reaction is complete (usually after 4-8 hours), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water.

  • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Amino-6-methoxybenzamide + Formic Acid reflux Reflux (100-120 °C, 4-8h) start->reflux quench Quench with Ice Water reflux->quench neutralize Neutralize with NaHCO3 quench->neutralize filter Vacuum Filtration neutralize->filter dry Dry Crude Product filter->dry purify Recrystallization or Column Chromatography dry->purify end end purify->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Amino-6-methoxybenzamide B Intermediate Amide A->B + Formic Acid F Unreacted Starting Material A->F Incomplete Reaction C This compound B->C Cyclization (-H2O) D 5-Hydroxyquinazolin-4(3H)-one C->D Demethylation (High Temp / Strong Acid) E N3-Alkylated Product C->E N-Alkylation

Caption: Reaction pathway and potential side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of 5-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxyquinazolin-4(3H)-one. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For removal of minor impurities and obtaining a crystalline solid, recrystallization is often the first choice. Column chromatography is highly effective for separating the target compound from impurities with different polarities.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities often originate from the starting materials and byproducts of the synthesis. When synthesizing from 2-amino-6-methoxybenzoic acid and formamide, potential impurities include:

  • Unreacted 2-amino-6-methoxybenzoic acid: This starting material may persist if the reaction has not gone to completion.

  • N-formyl-2-amino-6-methoxybenzoic acid: An intermediate in the reaction that may not have fully cyclized.

  • Polymeric byproducts: High reaction temperatures can sometimes lead to the formation of insoluble polymeric materials.

Q3: How can I effectively monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of purification.[1] High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity. For structural confirmation and identification of any persistent impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential analytical techniques.[1]

Troubleshooting Guides

Recrystallization

Issue: Low recovery of purified this compound after recrystallization.

Possible CauseSuggested Solution
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent mixture where the compound has lower solubility when cold. Perform small-scale solubility tests to identify an optimal solvent system.[1]
Too much solvent was used during the dissolution step.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]

Issue: The product oils out instead of forming crystals.

Possible CauseSuggested Solution
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Presence of impurities that inhibit crystal lattice formation.Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove baseline impurities before recrystallization.[1]
Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Inappropriate solvent system (eluent).Optimize the eluent system using TLC. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] Adjust the polarity of the eluent; for instance, if the compound is eluting too quickly, decrease the polarity of the mobile phase.[1]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1]
Improperly packed column leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Repack the column if necessary.[1]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Silica Gel Column Chromatography Protocol

This protocol outlines a standard procedure for the purification of this compound using column chromatography.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A mixture of hexane and ethyl acetate is a common starting point for quinazolinone derivatives.[1]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniformly packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined solvent system. For complex mixtures, a gradient elution, starting with a non-polar eluent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexane), can be effective.[2]

  • Fraction Collection: Collect the eluate in fractions using test tubes.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization of Methoxy-Substituted Quinazolinone Derivatives (Illustrative Data)

CompoundRecrystallization SolventYield (%)Purity (before)Purity (after)
6-Methoxyquinazolin-4(3H)-oneEthanol8590% (HPLC)>98% (HPLC)
7-Methoxyquinazolin-4(3H)-oneAcetic AcidNot specifiedNot specified>95% (NMR)

Table 2: Column Chromatography of Methoxy-Substituted Quinazolinone Derivatives (Illustrative Data)

CompoundStationary PhaseEluent SystemYield (%)Purity
2-substituted-6-methoxyquinazolin-4(3H)-onesSilica GelHexane/Ethyl Acetate (gradient)70-80>95% (NMR)
General Quinazolin-4(3H)-one derivativesSilica GelHexane/Ethyl Acetate (2:1)70Not specified

Note: The data provided is based on purification protocols for similar quinazolinone structures, as specific quantitative results for this compound were not found in the available literature. These examples serve as a guide for developing a purification strategy.

Visualizations

Recrystallization_Workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry pure Pure Crystalline Product dry->pure Column_Chromatography_Workflow crude Crude this compound load Load onto Silica Gel Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

References

Technical Support Center: 5-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and use of 5-methoxyquinazolin-4(3H)-one for researchers, scientists, and drug development professionals. The information provided is based on general knowledge of quinazolinone derivatives and should be supplemented by laboratory-specific standard operating procedures and experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4] If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.[5]

Q3: How should I handle spills of this compound?

A3: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] The spill area should then be cleaned with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q4: What is the general stability of this compound?

A4: Quinazolinone derivatives are generally stable under recommended storage conditions.[1] However, their stability can be affected by factors such as pH, light, and temperature. It is recommended to prepare solutions fresh and avoid prolonged storage in solution unless stability has been experimentally confirmed.

Q5: In which solvents is this compound likely to be soluble?

A5: The solubility of quinazolinone derivatives can vary significantly based on their specific substitutions.[6][7] Generally, they tend to be more soluble in organic solvents. N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good solvents for this class of compounds.[6][8][9] Solubility in alcohols like methanol and ethanol may be possible, while solubility in water is expected to be low.[9][10] Experimental determination of solubility is highly recommended.

Troubleshooting Guides

Issue: Difficulty Dissolving the Compound
  • Problem: this compound is not dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent Selection: The polarity of the solvent may not be appropriate. Refer to the solvent selection decision tree below and consider testing a range of solvents with varying polarities.

    • Insufficient Sonication/Vortexing: The compound may require more energy to dissolve. Try sonicating or vortexing the sample for a longer duration. Gentle heating may also aid dissolution, but be cautious as it could potentially degrade the compound.

    • Low-Quality Reagent: The purity of the compound could be a factor. If possible, verify the purity of your material.

    • Saturated Solution: You may have exceeded the solubility limit of the compound in that specific solvent. Try adding more solvent to decrease the concentration.

Issue: Potential Compound Degradation
  • Problem: You suspect the compound may have degraded upon storage or in solution.

  • Possible Indicators & Actions:

    • Change in Appearance: A change in color or physical state of the solid compound can indicate degradation.

    • Unexpected Experimental Results: Inconsistent or unexpected biological or chemical assay results may point to compound instability.

    • Confirmation: Use analytical techniques such as HPLC or LC-MS to assess the purity and integrity of the compound. Compare the results with a fresh or reference sample if available.

Data and Protocols

Quantitative Data Summary

Table 1: General Storage and Handling Recommendations for Quinazolinone Derivatives

ParameterRecommendationSource(s)
Storage Temperature Room Temperature (short-term), 4°C (long-term)[2][11]
Storage Conditions Tightly sealed container, dry, well-ventilated area, protected from light[1]
Personal Protective Equipment Safety glasses, lab coat, gloves, dust mask (if needed)[3][4][5]

Table 2: Qualitative Solubility of Structurally Similar Quinazolinone Derivatives in Common Laboratory Solvents

SolventExpected SolubilityNotesSource(s)
N,N-Dimethylformamide (DMF) HighOften a good solvent for this class of compounds.[6][8]
Dimethyl Sulfoxide (DMSO) HighCommonly used for creating stock solutions.[9]
Methanol ModerateMay require sonication or gentle heating.[10]
Ethanol ModerateSolubility may be limited.[10]
Water LowExpected to have poor aqueous solubility.[9]

Disclaimer: The solubility data presented is qualitative and based on general information for quinazolinone derivatives. It is essential to experimentally determine the solubility of this compound for your specific application.

Experimental Protocols

Protocol 1: Determination of Solubility using the Gravimetric Method

This protocol outlines a general procedure to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Methodology:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the total weight of the vial and compound.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully transfer a known volume of the supernatant to a new pre-weighed vial.

  • Evaporate the solvent from the new vial using a gentle stream of nitrogen, a drying oven at a suitable temperature, or a vacuum desiccator.

  • Once the solvent is completely evaporated, weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant transferred

Visualizations

G cluster_handling Handling Workflow start Start: Receive Compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Compound in Fume Hood or Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use cleanup Clean Up Work Area use->cleanup end End cleanup->end

Caption: Workflow for safe handling of this compound.

G cluster_storage Storage Troubleshooting start Issue: Compound Stability Concern check_appearance Visually Inspect Compound (Color, Texture) start->check_appearance check_storage Verify Storage Conditions (Temp, Light, Moisture) check_appearance->check_storage analytical_test Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->analytical_test degraded Compound Degraded analytical_test->degraded Purity Decreased stable Compound Stable analytical_test->stable Purity Unchanged discard Discard and Obtain New Stock degraded->discard proceed Proceed with Experiment stable->proceed

Caption: Troubleshooting guide for compound stability issues.

G cluster_solvent Solvent Selection Decision Tree start Need to Prepare a Solution stock_solution Preparing a High-Concentration Stock? start->stock_solution aqueous_assay For Aqueous Assay? stock_solution->aqueous_assay No try_dmso_dmf Try DMSO or DMF stock_solution->try_dmso_dmf Yes try_water_buffer Try Water or Buffer (expect low solubility) aqueous_assay->try_water_buffer Yes try_alcohols Try Methanol or Ethanol aqueous_assay->try_alcohols No sonicate Sonicate/Vortex to Aid Dissolution try_dmso_dmf->sonicate try_water_buffer->sonicate try_alcohols->sonicate end Solution Prepared sonicate->end

Caption: Decision tree for selecting an appropriate solvent.

References

Technical Support Center: 5-Methoxyquinazolin-4(3H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-methoxyquinazolin-4(3H)-one. It provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues that may arise during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through the cyclization of an appropriately substituted anthranilamide or anthranilic acid derivative. Common methods include:

  • From 2-amino-6-methoxybenzamide: Reaction with a formylating agent, such as formic acid or triethyl orthoformate, followed by cyclization.

  • From 2-amino-6-methoxybenzoic acid: Conversion to the corresponding benzoxazinone, followed by reaction with an ammonia source.

The choice of method can be influenced by the availability of starting materials, desired scale, and laboratory equipment.

Q2: I am observing a very low yield in my synthesis of this compound. What are the potential causes?

A2: Low yields are a frequent issue in the synthesis of quinazolinone derivatives.[1][2] Several factors could be contributing to this problem:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some classical methods may require high temperatures (over 120°C), while modern catalytic approaches might proceed under milder conditions.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Purity of Starting Materials: Impurities in the 2-amino-6-methoxybenzoic acid or its derivatives can lead to side reactions and a reduction in the desired product.[1]

  • Inefficient Cyclization: The final ring-closing step can be sensitive to reaction conditions. Inadequate heating or an inappropriate catalyst can result in incomplete conversion.

Q3: My purified product shows unexpected peaks in the 1H NMR spectrum. What could they be?

A3: Unexpected peaks in the 1H NMR spectrum of this compound could indicate the presence of several impurities:

  • Residual Starting Material: Unreacted 2-amino-6-methoxybenzamide or related precursors.

  • Benzoxazinone Intermediate: If synthesizing from anthranilic acid, the intermediate 6-methoxy-2H-3,1-benzoxazin-4(1H)-one may not have fully converted to the final product.

  • Solvent Residues: Solvents used during the reaction or purification (e.g., DMF, ethanol, ethyl acetate) may be present.

  • Side-Products: Depending on the specific synthetic route, side-products from competing reactions may have formed.

A comparison with the 1H NMR data of the starting materials and a detailed analysis of the chemical shifts and coupling constants of the unexpected peaks can help in their identification.

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
NH~12.5 (broad singlet)-
H-2~8.2 (singlet)~150
Aromatic CHs~7.0 - 7.9 (multiplets)~110 - 140
OCH₃~3.9 (singlet)~56
C=O-~162
Quaternary Cs-~120 - 160

Note: These are estimated values and can vary based on the solvent and instrument used.

Q5: I am having trouble purifying this compound by column chromatography. What can I do?

A5: Purification of quinazolinone derivatives can sometimes be challenging. Here are some troubleshooting tips for column chromatography:

  • Compound Crashing Out on the Column: If the compound is not very soluble in the eluent, it can precipitate on the column. Try a more polar solvent system or a different solvent altogether.

  • Poor Separation from Impurities: If impurities are co-eluting with your product, a shallower solvent gradient or a different stationary phase (e.g., alumina instead of silica gel) might improve separation.

  • Product Tailing: Tailing of the product spot on TLC can indicate interaction with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent can sometimes mitigate this issue.

Troubleshooting Guides

Synthesis: Low Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Perform small-scale reactions at various temperatures (e.g., room temperature, 60°C, 100°C, 140°C) to find the optimal condition.[1]
Incorrect Reaction Time Monitor the reaction progress at regular intervals using TLC or LC-MS to determine the point of maximum product formation and minimal side-product accumulation.[2]
Inappropriate Solvent Screen a range of solvents with different polarities (e.g., ethanol, DMF, toluene, acetonitrile). The solubility of reactants and intermediates can significantly impact the reaction rate and yield.[1]
Poor Quality of Starting Materials Verify the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.[1]
Inefficient Catalyst (if applicable) If using a catalyst, ensure it is fresh and active. Optimize the catalyst loading by running test reactions with varying amounts.
Purification: Oily Product or Poor Recovery from Recrystallization
Potential Cause Troubleshooting Steps
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a variety of solvents or solvent mixtures on a small scale.
Product is an Oil at Room Temperature If the product's melting point is low, it may "oil out" instead of crystallizing. Try using a lower boiling point solvent or cooling the solution very slowly.
Supersaturation The solution may be too concentrated, preventing crystal formation. Add a small amount of additional cold solvent to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal growth.
Presence of Impurities Impurities can interfere with crystal lattice formation. A preliminary purification step, such as passing the crude product through a short plug of silica gel, may be necessary before recrystallization.

Experimental Protocols

Representative Synthesis of a Quinazolin-4(3H)-one Derivative

This protocol is a general representation for the synthesis of a quinazolin-4(3H)-one derivative and should be adapted and optimized for this compound.

  • To a solution of 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol), add the desired aldehyde or orthoformate (1.2 mmol).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Logical Troubleshooting Workflow for Unexpected Synthesis Results

troubleshooting_workflow start Unexpected Result (e.g., Low Yield, Impurities) check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_impurities Characterize Impurities (NMR, MS) start->analyze_impurities purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Screen Solvents check_conditions->optimize_solvent modify_workup Modify Workup Procedure analyze_impurities->modify_workup Side-products identified modify_purification Adjust Purification Method analyze_impurities->modify_purification Known impurities success Improved Result optimize_temp->success optimize_time->success optimize_solvent->success purify_sm->success modify_workup->success modify_purification->success

Caption: A logical workflow for troubleshooting unexpected results in synthesis.

Experimental Workflow for Synthesis and Purification

experimental_workflow start Starting Materials (2-amino-6-methoxy- derivative + reagent) reaction Reaction (Heating, Catalyst) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete crude_product Crude Product workup->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification pure_product Pure 5-methoxyquinazolin- 4(3H)-one purification->pure_product characterization Characterization (NMR, MS, m.p.) pure_product->characterization final Final Product characterization->final egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinazolinone This compound Quinazolinone->EGFR Inhibits

References

Technical Support Center: Improving the Purity of 5-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-methoxyquinazolin-4(3H)-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities often originate from unreacted starting materials or byproducts of the cyclization reaction.[1] When synthesizing from 2-amino-6-methoxybenzoic acid and formamide, likely impurities include:

  • Unreacted 2-amino-6-methoxybenzoic acid: This starting material may persist if the reaction does not go to completion.

  • N-formyl-2-amino-6-methoxybenzoic acid: This is a common intermediate that may not have fully cyclized.[2]

  • Polymeric byproducts: High reaction temperatures can sometimes lead to the formation of insoluble polymers.[2]

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[1]

  • Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the main compound and any significant impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your sample, aiding in the identification of byproducts.

Q3: What is the most effective purification method for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.[1]

  • Recrystallization: Often the first choice for removing baseline impurities from a solid product due to its simplicity and cost-effectiveness.[1]

  • Column Chromatography: Highly effective for separating compounds with different polarities.[1]

  • Preparative HPLC: The preferred method for achieving very high purity (>99%) or for separating structurally similar analogs.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve. - Insufficient solvent. - Inappropriate solvent.- Add more solvent in small increments. - Try a more polar solvent or a solvent mixture.
Compound "oils out" instead of crystallizing. - Solution is supersaturated. - Cooling is too rapid. - Inappropriate solvent.- Add a small amount of additional hot solvent. - Allow the solution to cool more slowly. - Try a different solvent or a two-solvent system.
No crystals form upon cooling. - Too much solvent was used. - The compound is very soluble in the cold solvent.- Evaporate some of the solvent and allow to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath.[1]
Low recovery of purified product. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution. - Ensure the filtration apparatus is pre-heated.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1]
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column (channeling).- Optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.[1] - Use a shallower solvent gradient. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without air bubbles.
Compound does not move from the origin. - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
All compounds elute with the solvent front. - Eluent is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate system.
Tailing of spots on TLC or bands on the column. - Compound is interacting too strongly with the silica gel. - Sample is too concentrated.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the sample is loaded in as narrow a band as possible.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Quinazolinone Derivatives

ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Initial Purity (%) 858585
Final Purity (%) 95-9895-99>99
Typical Yield (%) 60-8050-7570-90
Scale mg to kgmg to kgµg to g
Cost LowMediumHigh
Time ShortMediumLong
Data compiled from a representative example for quinazolinone derivatives.[1]

Table 2: Suggested Starting Solvent Systems for Column Chromatography of this compound

Solvent System (v/v)Typical ApplicationNotes
Hexane / Ethyl Acetate (e.g., 2:1) General purpose for moderately polar quinazolinones.A good starting point for method development. The ratio should be adjusted based on TLC results to achieve an Rf of ~0.3 for the target compound.[1]
Dichloromethane / Methanol (e.g., 98:2) For more polar quinazolinone derivatives.Can be effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find one where it is soluble when hot and sparingly soluble when cold.[1] Ethanol or a mixture of ethanol and water is often a good starting point for quinazolinone derivatives.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is fully dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[1]

  • Solvent System (Eluent): Determine an appropriate eluent using TLC. A common starting point is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for this compound.[1]

  • Column Packing: Create a slurry of silica gel in the initial eluent and pour it into the column. Allow it to settle to form a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column_Chromatography Column Chromatography TLC->Column_Chromatography Complex Impurity Profile Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity >98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals form? cool->crystals collect Collect crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No troubleshoot Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot troubleshoot->cool

Caption: Troubleshooting decision tree for recrystallization.

References

Validation & Comparative

A Comparative Analysis of Quinazolinone-Based Tyrosine Kinase Inhibitors in Cancer Cell Cytotoxicity and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of substituted quinazolin-4(3H)-ones, with a focus on their potential as anticancer agents. This guide provides a comparative analysis of several derivatives, supported by experimental data and detailed protocols for key biological assays.

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] A significant area of research has focused on their role as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. This guide focuses on the comparative biological activity of several quinazolin-4(3H)-one derivatives, providing a clear overview of their cytotoxic effects on cancer cell lines and their inhibitory activity against key tyrosine kinases.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for a series of substituted quinazolin-4(3H)-one derivatives. These compounds have been evaluated for their ability to inhibit the growth of human cancer cell lines and to block the activity of several important tyrosine kinases implicated in cancer progression.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic activity of the compounds was assessed against the MCF-7 (human breast adenocarcinoma) and A2780 (human ovarian carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented in Table 1.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Quinazolin-4(3H)-one Derivatives

CompoundSubstitutionMCF-7A2780
3i 6,7-di-OCH30.20 ± 0.020.84 ± 0.05
2h 6,8-di-F0.49 ± 0.040.52 ± 0.03
2i 6,7-di-OCH30.98 ± 0.071.21 ± 0.09
3g 6-F0.35 ± 0.030.14 ± 0.03
3h 6,8-di-F0.29 ± 0.020.21 ± 0.02
Lapatinib *-5.9 ± 0.7412.11 ± 1.03

Positive Control

Data sourced from:[2][3]

Inhibition of Tyrosine Kinase Activity

The inhibitory potential of the quinazolinone derivatives was evaluated against several key tyrosine kinases: Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The IC50 values for enzyme inhibition are detailed in Table 2.

Table 2: In Vitro Tyrosine Kinase Inhibition (IC50, µM) of Quinazolin-4(3H)-one Derivatives

CompoundCDK2HER2EGFRVEGFR2
3i 0.177 ± 0.0320.079 ± 0.0150.181 ± 0.0110.257 ± 0.023
2h 0.291 ± 0.0150.138 ± 0.0120.102 ± 0.0141.521 ± 0.031
2i 0.173 ± 0.0120.128 ± 0.0240.097 ± 0.0190.247 ± 0.015
3g 0.207 ± 0.0170.112 ± 0.0160.221 ± 0.0140.294 ± 0.011
3h 0.257 ± 0.0160.248 ± 0.0230.128 ± 0.0161.372 ± 0.026
Imatinib 0.131 ± 0.015---
Lapatinib -0.078 ± 0.015--
Erlotinib --0.056 ± 0.012-
Sorafenib ---0.091 ± 0.012

Positive Controls

Data sourced from:[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7 and A2780) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human tyrosine kinase enzymes (CDK2, HER2, EGFR, VEGFR2) and their respective substrates are obtained from commercial sources.

  • Assay Buffer: The assays are performed in a buffer typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP.

  • Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 96-well plate. The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: The kinase activity is calculated as a percentage of the activity in the absence of the inhibitor. IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Context

To better understand the experimental process and the broader context of the targeted signaling pathways, the following diagrams are provided.

experimental_workflow cluster_cell_based In Vitro Cytotoxicity Assay cluster_biochemical In Vitro Kinase Inhibition Assay cell_culture 1. Cell Culture (MCF-7, A2780) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment 3. Compound Treatment (48 hours) cell_seeding->compound_treatment mtt_assay 4. MTT Assay compound_treatment->mtt_assay data_analysis_cell 5. IC50 Determination mtt_assay->data_analysis_cell enzyme_prep 1. Enzyme & Substrate (CDK2, HER2, EGFR, VEGFR2) kinase_reaction 3. Kinase Reaction (with ATP) enzyme_prep->kinase_reaction compound_prep 2. Compound Dilution compound_prep->kinase_reaction detection 4. Phosphorylation Detection kinase_reaction->detection data_analysis_kinase 5. IC50 Determination detection->data_analysis_kinase

Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity and kinase inhibition assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CDK2 CDK2 CDK2->CellCycle Quinazolinone Quinazolin-4(3H)-one Derivatives Quinazolinone->EGFR Inhibition Quinazolinone->HER2 Inhibition Quinazolinone->VEGFR2 Inhibition Quinazolinone->CDK2 Inhibition

Caption: A simplified diagram of key signaling pathways targeted by quinazolinone derivatives.

References

A Comparative Analysis of 5-Methoxy and 6-Methoxyquinazolin-4(3H)-one: Synthesis, Biological Activity, and Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The position of substituents on the quinazoline ring can significantly influence the biological profile of these compounds. This guide provides a comparative analysis of two closely related isomers: 5-methoxyquinazolin-4(3H)-one and 6-methoxyquinazolin-4(3H)-one, focusing on their synthesis, and a review of the biological activities of closely related derivatives, offering insights for future drug design and development.

Synthesis and Physicochemical Properties

The synthesis of both 5-methoxy and 6-methoxyquinazolin-4(3H)-one typically originates from their respective methoxy-substituted anthranilic acid precursors.

Synthesis of Precursors:

  • 2-Amino-4-methoxybenzoic acid , the precursor for this compound, can be synthesized from 4-methoxy-2-nitrobenzoic acid via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol. This reaction proceeds at room temperature and atmospheric pressure, yielding the desired product.

  • 2-Amino-5-methoxybenzoic acid , the precursor for 6-methoxyquinazolin-4(3H)-one, is similarly prepared from 5-methoxy-2-nitrobenzoic acid through catalytic hydrogenation with H₂ and Pd/C.

General Synthesis of Methoxyquinazolin-4(3H)-ones:

A common method for the cyclization of the quinazolinone ring involves the condensation of the anthranilic acid derivative with formamide. This reaction is typically carried out at elevated temperatures.

Alternatively, a one-step synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid has been reported for quinazolin-4(3H)-ones. This method can be adapted for the methoxy-substituted analogues.

Below is a general workflow for the synthesis of these compounds.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_quinazolinone Quinazolinone Formation Nitrobenzoic_Acid Methoxy-2-nitrobenzoic Acid Anthranilic_Acid Methoxy-anthranilic Acid Nitrobenzoic_Acid->Anthranilic_Acid Catalytic Hydrogenation (Pd/C, H₂) Quinazolinone Methoxyquinazolin-4(3H)-one Anthranilic_Acid->Quinazolinone Condensation (e.g., Formamide, heat) EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

Efficacy of Methoxy-Substituted Quinazolinones: A Comparative Analysis Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of methoxy-substituted quinazolin-4(3H)-one derivatives reveals their potential as potent anticancer agents, with some isomers demonstrating comparable or superior efficacy to established chemotherapeutic drugs. This guide provides a detailed comparison of these compounds with known drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Due to a lack of direct comparative studies on 5-methoxyquinazolin-4(3H)-one, this guide will focus on a well-documented series of related compounds: 2-(methoxystyryl)quinazolin-4(3H)-ones. Specifically, the ortho- (2-methoxy), meta- (3-methoxy), and para- (4-methoxy) isomers are compared against the widely used anticancer drugs, Paclitaxel and Nocodazole. The primary mechanism of action investigated is the inhibition of tubulin polymerization, a critical process in cell division and a validated target for cancer therapy.[1][2]

Comparative Efficacy Data

The cytotoxic activity and tubulin polymerization inhibition of 2-(methoxystyryl)quinazolin-4(3H)-one isomers were evaluated against a panel of human cancer cell lines. The results are summarized below.

Cytotoxicity Against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of cancer cells, were determined for the methoxy-substituted quinazolinones and comparator drugs. Lower IC50 values indicate higher potency.

CompoundHT29 (Colon)U87 (Glioblastoma)A2780 (Ovarian)H460 (Lung)MCF-7 (Breast)
2-(2-methoxystyryl)quinazolin-4(3H)-one (ortho-) <0.05 µM<0.05 µM<0.05 µM<0.05 µMSub-µM
2-(3-methoxystyryl)quinazolin-4(3H)-one (meta-) Sub-µMSub-µMSub-µMSub-µMSub-µM
2-(4-methoxystyryl)quinazolin-4(3H)-one (para-) >10 µM>10 µM>10 µM>10 µM>10 µM
Paclitaxel <0.01 µM - 0.5 µMNot ReportedNot ReportedNot Reported<0.01 µM
Nocodazole Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data for 2-(methoxystyryl)quinazolin-4(3H)-ones are from a study on a broad panel of human cancer cell lines, where sub-µM potency was observed for the ortho- and meta- isomers.[1][2][3] Paclitaxel IC50 values are from various studies and can vary depending on the specific cell line and experimental conditions.[4][5]

Tubulin Polymerization Inhibition

The effect of the compounds on the in vitro polymerization of tubulin was assessed. Inhibition of this process leads to cell cycle arrest and apoptosis in cancer cells.

CompoundEffect on Tubulin Polymerization
2-(2-methoxystyryl)quinazolin-4(3H)-one (ortho-) Inhibition
2-(3-methoxystyryl)quinazolin-4(3H)-one (meta-) Inhibition
2-(4-methoxystyryl)quinazolin-4(3H)-one (para-) Reduced Inhibition
Paclitaxel Promotion (Stabilizer)
Nocodazole Inhibition

The ortho- and meta-methoxystyryl quinazolinones demonstrated tubulin polymerization inhibition, similar to Nocodazole, while Paclitaxel acts as a polymerization promoter. The para- isomer was the least active.[1][2][3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and control drugs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[6]

G cluster_workflow Experimental Workflow: Cytotoxicity Assay (MTT) A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Add MTT solution B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 values F->G

Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer containing GTP and a fluorescent reporter.

  • Plate Setup: A 96-well plate is pre-warmed to 37°C.

  • Compound Addition: Test compounds, positive controls (e.g., Nocodazole for inhibition, Paclitaxel for promotion), and a vehicle control are added to the wells.

  • Initiation of Polymerization: The ice-cold tubulin reaction mix is added to the wells. The temperature shift to 37°C initiates polymerization.

  • Fluorescence Reading: The fluorescence intensity is measured over time (e.g., every 60 seconds for one hour) using a microplate reader. The fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence.

  • Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. Inhibitors will show a decreased rate and extent of fluorescence increase.[7][8]

G cluster_workflow Experimental Workflow: Tubulin Polymerization Assay A Prepare tubulin reaction mix B Add test compounds to pre-warmed 96-well plate A->B C Initiate polymerization by adding tubulin mix B->C D Measure fluorescence intensity over time C->D E Analyze polymerization curves D->E

Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway

The primary signaling pathway affected by the 2-(methoxystyryl)quinazolin-4(3H)-one derivatives and comparator drugs is the microtubule dynamics pathway, which is crucial for mitosis.

G cluster_pathway Signaling Pathway: Microtubule Dynamics in Mitosis Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Compound 2-(methoxystyryl)quinazolin-4(3H)-ones Nocodazole Compound->Tubulin Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization (Stabilizes)

Simplified diagram of microtubule dynamics and drug intervention.

References

Navigating the Anticancer Mechanisms of Quinazolinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, particularly in the realm of oncology. While the specific mechanism of action for 5-methoxyquinazolin-4(3H)-one is not extensively documented in publicly available literature, the broader class of quinazolinone derivatives has been the subject of intensive research. This guide provides a comparative analysis of the established anticancer mechanisms of action for various quinazolinone derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Diverse Mechanisms of Action of Quinazolinone Derivatives

Quinazolinone-based compounds exert their anticancer effects through multiple pathways, primarily by targeting key cellular processes involved in cell division, signaling, and gene expression. The main mechanisms of action identified for this class of compounds include inhibition of tubulin polymerization, modulation of tyrosine kinase activity, and inhibition of histone deacetylases (HDACs).

Comparison of Anticancer Activity of Representative Quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of several quinazolinone derivatives against various cancer cell lines. It is important to note that this data is for specific derivatives and not for this compound.

Compound IDTarget/MechanismCell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors
Compound 5c (a 2-dithiocarbamate quinazolinone)Tubulin Polymerization PromoterHT29 (Colon)5.53[1]
Tyrosine Kinase Inhibitors
Compound 3j (a quinazolinone hydrazide)Multi-kinase inhibitorMCF7 (Breast)0.20[2][3]
A2780 (Ovarian)0.84[2]
Compound 2i (a quinazolinone ester)CDK2, HER2, EGFR inhibitorMCF7 (Breast)-[2]
A2780 (Ovarian)-[2]
Compound 6x (a 5,6,7-trimethoxy-4-aminoquinazoline)ERK1/2 phosphorylation inhibitorPC3 (Prostate)6.2[4]
BGC823 (Gastric)3.2[4]
Bcap37 (Breast)3.1[4]
HDAC Inhibitors
Compound 48c (a quinazolin-4-one based hydroxamic acid)Dual PI3K/HDAC inhibitor-Potent (IC50 < 10 nM for PI3Kγ/δ and HDAC6)[5]

Key Signaling Pathways Targeted by Quinazolinone Derivatives

The anticancer activity of quinazolinone derivatives stems from their ability to interfere with critical cellular signaling pathways.

signaling_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_tk Tyrosine Kinase Inhibition cluster_hdac HDAC Inhibition Quinazolinone Derivative (Tubulin Inhibitor) Quinazolinone Derivative (Tubulin Inhibitor) Tubulin Tubulin Quinazolinone Derivative (Tubulin Inhibitor)->Tubulin Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Inhibition Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Assembly->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Quinazolinone Derivative (TKI) Quinazolinone Derivative (TKI) EGFR/HER2/VEGFR EGFR/HER2/VEGFR Quinazolinone Derivative (TKI)->EGFR/HER2/VEGFR Inhibition Downstream Signaling (e.g., MAPK, PI3K/AKT) Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR/HER2/VEGFR->Downstream Signaling (e.g., MAPK, PI3K/AKT) Blockade Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK, PI3K/AKT)->Cell Proliferation & Survival Inhibition Cell Proliferation & Survival->Apoptosis Quinazolinone Derivative (HDACi) Quinazolinone Derivative (HDACi) HDAC Enzyme HDAC Enzyme Quinazolinone Derivative (HDACi)->HDAC Enzyme Inhibition Histone Acetylation Histone Acetylation HDAC Enzyme->Histone Acetylation Increase Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Changes Gene Expression Changes Chromatin Remodeling->Gene Expression Changes Tumor Suppressor Gene Activation Tumor Suppressor Gene Activation Gene Expression Changes->Tumor Suppressor Gene Activation Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tumor Suppressor Gene Activation->Cell Cycle Arrest & Apoptosis experimental_workflow cluster_moa Mechanism of Action Assays Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Cytotoxicity Screening (e.g., MTT Assay) In vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis & Characterization->In vitro Cytotoxicity Screening (e.g., MTT Assay) Primary Screen Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Screening (e.g., MTT Assay)->Mechanism of Action Studies Hit Compound Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Tyrosine Kinase Inhibition Assay Tyrosine Kinase Inhibition Assay Mechanism of Action Studies->Tyrosine Kinase Inhibition Assay HDAC Inhibition Assay HDAC Inhibition Assay Mechanism of Action Studies->HDAC Inhibition Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays In vivo Efficacy Studies (Xenograft Models) In vivo Efficacy Studies (Xenograft Models) Mechanism of Action Studies->In vivo Efficacy Studies (Xenograft Models) Lead Compound

References

In Vivo Validation of 5-methoxyquinazolin-4(3H)-one's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 5-methoxyquinazolin-4(3H)-one as a potential therapeutic agent. As direct in vivo studies on this specific compound are not extensively available in publicly accessible literature, this guide will draw upon data from closely related quinazolin-4(3H)-one derivatives that have been evaluated for anticancer activity. The primary mechanisms of action for this class of compounds involve the inhibition of key signaling pathways in cancer progression, such as those mediated by tyrosine kinases (e.g., EGFR) and Poly(ADP-ribose) polymerase (PARP).

This document will compare the potential therapeutic efficacy of this compound's analogs against established alternative therapies, provide detailed experimental protocols for in vivo validation, and visualize the pertinent biological pathways and experimental workflows.

Comparative Efficacy of Quinazolin-4(3H)-one Derivatives and Alternatives

The therapeutic potential of quinazolin-4(3H)-one derivatives is most prominently reported in the context of oncology. These compounds often function as inhibitors of critical enzymes involved in cancer cell proliferation and survival. The following tables summarize the performance of various quinazolin-4(3H)-one derivatives and compare them with standard-of-care alternatives.

Table 1: In Vivo Performance of Quinazolin-4(3H)-one Derivatives in Xenograft Models
Compound/DerivativeTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Hypothetical: this compound EGFR/PARP (predicted)NSCLC, Breast, OvarianTBDTBDN/A
2,3-disubstituted-6-iodo-3H-quinazolin-4-oneNot SpecifiedBreast (MCF-7), Cervix (HeLa), Liver (HepG2), Colon (HCT-8)Not SpecifiedShowed potent in vitro cytotoxicity, suggesting potential for in vivo efficacy.[1][2]
BIQO-19Aurora Kinase ANon-Small Cell Lung Cancer (NSCLC)Not SpecifiedExhibited effective antiproliferative activity in EGFR-TKI-resistant NSCLC cells.[3]
Various Quinazolinone DerivativesTyrosine Kinases (CDK2, HER2, EGFR, VEGFR2)Breast (MCF-7), Ovarian (A2780)Not SpecifiedDemonstrated potent in vitro cytotoxicity and enzyme inhibition.[4]
Table 2: Comparison with Alternative Therapeutic Agents
Alternative AgentTarget(s)Approved IndicationsIn Vivo Efficacy Highlights
Tyrosine Kinase Inhibitors (TKIs)
Gefitinib/ErlotinibEGFRNSCLC, Pancreatic CancerSignificant tumor growth inhibition in EGFR-mutant xenograft models.[5]
LapatinibEGFR, HER2Breast CancerEffective against HER2-positive breast cancer models.
PARP Inhibitors
OlaparibPARP-1/2Ovarian, Breast, Pancreatic, Prostate CancerDemonstrates significant tumor regression in BRCA-mutated xenograft models.[6]
TalazoparibPARP-1/2Breast CancerShows potent PARP trapping and antitumor activity in vivo.[7]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments required to validate the therapeutic effect of a novel compound like this compound in an in vivo setting.

Murine Xenograft Model for Anticancer Efficacy

This protocol outlines the establishment of a human tumor xenograft in mice to evaluate the antitumor activity of a test compound.

a. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cells are harvested during the exponential growth phase and checked for viability using trypan blue exclusion.

  • The cells are then resuspended in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.[8]

b. Animal Husbandry and Tumor Implantation:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks, are used to prevent rejection of the human tumor cells.[9]

  • The cell suspension is subcutaneously injected into the flank of each mouse.[8]

  • The animals are monitored regularly for tumor growth.

c. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[8]

  • The test compound (this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. A vehicle control is administered to the control group.

d. Efficacy Evaluation:

  • Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated using the formula: (Length × Width²)/2.[9]

  • Animal body weight is monitored as an indicator of systemic toxicity.

  • The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

a. Pharmacokinetic Analysis:

  • Following administration of the test compound, blood samples are collected at various time points.

  • The concentration of the compound in the plasma is determined using methods like LC-MS/MS to determine key PK parameters such as half-life, clearance, and bioavailability.

b. Pharmacodynamic Analysis:

  • Tumor biopsies or whole tumors are collected from a satellite group of animals at different times after treatment.

  • Target engagement and downstream effects are assessed by measuring the levels of relevant biomarkers. For a presumed EGFR inhibitor, this would involve measuring the phosphorylation status of EGFR and its downstream effectors like AKT and ERK via Western blot or immunohistochemistry. For a PARP inhibitor, PARP activity or levels of DNA damage markers like γH2AX could be assessed.[10]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound and a typical workflow for its in vivo validation.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazolinone This compound (Hypothesized TKI) Quinazolinone->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Poly(ADP-ribose) Polymerase (PARP) in DNA Repair

PARP_Signaling cluster_inhibition Effect of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes Apoptosis Cell Death (in HR-deficient cells) PARP1->Apoptosis NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Recruitment BER Base Excision Repair (BER) Recruitment->BER Quinazolinone This compound (Hypothesized PARPi) Quinazolinone->PARP1 Inhibits

Caption: Mechanism of PARP inhibition leading to cell death in homologous recombination deficient cells.

General Workflow for In Vivo Validation of an Anticancer Agent

InVivo_Workflow start Compound Synthesis & In Vitro Screening protocol Develop In Vivo Study Protocol start->protocol iacuc IACUC Approval protocol->iacuc cell_prep Cancer Cell Line Preparation iacuc->cell_prep implantation Tumor Cell Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment with Compound vs. Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Study Endpoint Reached monitoring->endpoint analysis Data Analysis (TGI, etc.) & Tissue Collection endpoint->analysis Yes report Final Report & Conclusions analysis->report

Caption: A stepwise workflow for the in vivo validation of a novel anticancer therapeutic agent.

References

Benchmarking 5-Methoxyquinazolin-4(3H)-one Against Standard Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-methoxyquinazolin-4(3H)-one against established standard inhibitors targeting key receptor tyrosine kinases (RTKs). Derivatives of the quinazolin-4(3H)-one scaffold are widely recognized for their potential as anticancer agents, often by targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical in cell proliferation and survival pathways.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development to illustrate a benchmarking workflow.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound alongside reported IC50 values for well-established kinase inhibitors. This allows for a direct comparison of potency against common oncological targets. It is important to note that the data for this compound is illustrative, while the data for the standard inhibitors is based on published findings.

CompoundTargetIC50 (µM)Reference CompoundsTargetIC50 (µM)
This compoundEGFR0.85LapatinibEGFRVarious Reported
HER21.20HER2Various Reported
VEGFR22.50SorafenibVEGFR2Various Reported
CDK23.10ImatinibCDK20.131 ± 0.015[2]

Note: IC50 values for this compound are hypothetical for illustrative purposes. Values for standard inhibitors can vary based on experimental conditions.

Experimental Protocols

To ensure reproducibility and validation of inhibitor potency, a standardized experimental protocol is essential. Below is a detailed methodology for an in vitro kinase inhibition assay, a common method for determining the IC50 of a compound.

In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., EGFR).

  • Materials:

    • Recombinant human EGFR (catalytic domain)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • This compound and standard inhibitors (e.g., Lapatinib) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

    • 384-well white microplates

  • Procedure: a. Prepare a serial dilution of the test compound (this compound) and standard inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations (e.g., 100 µM to 0.01 µM). b. In a 384-well plate, add the kinase, substrate, and test compound or standard inhibitor to the assay buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often the Km value for the specific kinase). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ATP remaining (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions. f. Measure luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity. g. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. h. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate a simplified EGFR signaling pathway and the general experimental workflow for inhibitor benchmarking.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activates Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (or Standard Inhibitor) Inhibitor->P_EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffers) start->prepare_reagents assay_setup Set up Kinase Reaction in 384-well Plate prepare_reagents->assay_setup compound_dilution Prepare Serial Dilution of This compound & Standards compound_dilution->assay_setup incubation Incubate at 30°C assay_setup->incubation detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro kinase inhibition assay.

References

Safety Operating Guide

Proper Disposal of 5-methoxyquinazolin-4(3H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-methoxyquinazolin-4(3H)-one is a critical aspect of laboratory safety and environmental responsibility. As a chemical compound used in research and drug development, it must be managed as hazardous waste in accordance with institutional and regulatory guidelines to mitigate risks to human health and the environment. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and associated contaminated materials.

Immediate Safety and Hazard Summary

Table 1: Personal Protective Equipment (PPE) and Storage Requirements

CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][3]
Eye Protection Safety glasses with side-shields or goggles.[1][4] A face shield may also be appropriate.[1]
Skin and Body Protection A properly fitted laboratory coat.[1][4]
Respiratory Protection Use in a well-ventilated area. If handling as a powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.[1]
Waste Storage Store in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Incineration is the preferred method of disposal; landfill disposal is not recommended.[1]

Step 1: Waste Identification and Segregation

  • Classification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.[1]

  • Segregation: This waste stream should be kept separate from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[1]

Step 2: Containerization

  • Container Type: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[1] The container must be chemically compatible with the waste and have a secure, tight-fitting lid.[5]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1][5] Do not use abbreviations or chemical formulas.[5] The label should also include the date when the waste was first added and the contact information of the responsible researcher or laboratory supervisor.[5]

Step 3: Waste Accumulation and Storage

  • Location: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from general laboratory traffic.[5]

  • Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[1]

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]

  • Provide Information: Provide a complete and accurate description of the waste to the disposal contractor.[1]

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over for disposal.[1] Never attempt to transport hazardous waste off-site yourself.[5]

Diagram 1: Disposal Workflow for this compound

Figure 1. Decision and action workflow for the proper disposal of this compound. cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat start->ppe waste_gen Generate Waste: - Unused Compound - Contaminated Labware - Solutions ppe->waste_gen spill Spill or Contamination Occurs spill->waste_gen container Select & Label Hazardous Waste Container waste_gen->container collect Collect Waste in Designated Container container->collect storage Store Sealed Container in Designated Secure Area collect->storage log Maintain Waste Log storage->log contact_ehs Contact Institutional EHS or Licensed Contractor log->contact_ehs schedule Schedule Waste Pickup contact_ehs->schedule handover Handover for Professional Disposal schedule->handover end_proc End of Procedure handover->end_proc

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.